3,4-Dibromo-6-chloro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-6-chloro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFNPKWCYOIAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303196 | |
| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887568-34-5 | |
| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 3,4-Dibromo-6-chloro-1H-indazole
Executive Summary
Target Molecule: 3,4-Dibromo-6-chloro-1H-indazole CAS: 887568-34-5 Molecular Formula: C₇H₃Br₂ClN₂ Molecular Weight: 310.37 g/mol
This technical guide details the regioselective synthesis of this compound, a high-value heterocyclic scaffold critical in the development of kinase inhibitors (e.g., ERK, JNK pathways). The synthesis presents a specific regiochemical challenge: introducing a bromine atom at the sterically and electronically deactivated C4 position.
Standard electrophilic halogenation of the indazole core favors the C3 position followed by C5 or C7, making direct bromination of a 6-chloroindazole precursor to the 3,4-dibromo product unviable. Therefore, this protocol employs a "Pre-functionalized Ring Closure" strategy, where the C4-bromine and C6-chlorine are installed on the benzene ring prior to indazole formation. The C3-bromine is installed in the final step via selective electrophilic substitution.
Retrosynthetic Analysis
To achieve the 3,4,6-substitution pattern, we disconnect the molecule at the C3-Br bond and the pyrazole N-N bond.
-
Disconnection 1 (C3-Br): The C3 position is the most nucleophilic site on the indazole ring. Thus, the final step should be the bromination of 4-bromo-6-chloro-1H-indazole .
-
Disconnection 2 (Pyrazole Ring): The 4-bromo-6-chloro-1H-indazole core is best formed via the cyclization of a hydrazine with a 2,6-dihalo-benzaldehyde derivative.
-
Starting Material: The required precursor is 4-bromo-2,6-dichlorobenzaldehyde , which can be synthesized from the commodity chemical 1-bromo-3,5-dichlorobenzene via directed ortho-lithiation (DoM).
Figure 1: Retrosynthetic logic flow prioritizing the pre-installation of the difficult C4-halogen.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
Objective: Regioselective formylation of 1-bromo-3,5-dichlorobenzene. Mechanism: Directed Ortho Metalation (DoM). The acidity of the C2 proton (between two chlorines) is significantly higher than the C4 proton (between Br and Cl), driving regioselectivity.
Reagents:
-
1-Bromo-3,5-dichlorobenzene (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv) [Freshly prepared or commercial 2.0 M solution]
-
N,N-Dimethylformamide (DMF) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g substrate).
-
Cooling: Cool the LDA solution to -78°C (dry ice/acetone bath).
-
Addition: Add 1-bromo-3,5-dichlorobenzene (dissolved in minimal THF) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Critical Insight: The lithiated species is stable at -78°C but may scramble (halogen dance) if warmed.
-
-
Metalation: Stir at -78°C for 1 hour to ensure complete deprotonation at the C2 position.
-
Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from hexanes or purify via silica gel chromatography (0-5% EtOAc/Hexanes).
-
Target Yield: 85-90%
-
Stage 2: Cyclization to 4-Bromo-6-chloro-1H-indazole
Objective: Formation of the indazole core via hydrazine condensation and intramolecular S_NAr. Mechanism: Hydrazine forms a hydrazone with the aldehyde, followed by nucleophilic displacement of the ortho-chlorine. Fluorine is a better leaving group, but chlorine is sufficient in this activated system.
Reagents:
-
4-Bromo-2,6-dichlorobenzaldehyde (1.0 equiv)
-
Hydrazine monohydrate (N₂H₄·H₂O) (5.0 equiv)
-
Ethanol (absolute) or 1,4-Dioxane
Protocol:
-
Mixing: Dissolve the aldehyde in Ethanol (5 mL/mmol).
-
Addition: Add Hydrazine monohydrate dropwise at room temperature.
-
Cyclization: Heat the mixture to Reflux (80°C) for 6–12 hours.
-
Monitoring: TLC should show disappearance of the aldehyde and formation of a lower R_f spot.
-
-
Isolation: Cool to room temperature. The product often precipitates as an off-white solid.
-
Filtration: Filter the solid and wash with cold water (to remove excess hydrazine) and cold ethanol.
-
Drying: Dry under vacuum at 45°C.
-
Target Yield: 75-85%
-
Characterization: ¹H NMR should show the distinct C3-H singlet around δ 8.0-8.2 ppm.
-
Stage 3: Synthesis of this compound
Objective: Selective bromination of the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). Despite the electron-withdrawing effects of C4-Br and C6-Cl, the C3 position remains the most reactive site for electrophiles.
Reagents:
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
DMF or Acetonitrile (MeCN)
Protocol:
-
Dissolution: Dissolve the indazole starting material in DMF (5 mL/mmol).
-
Bromination: Add NBS portion-wise at room temperature.
-
Optimization: If reaction is sluggish due to deactivation, heat to 50-60°C . Avoid excessive heat (>80°C) to prevent over-bromination at C7, although C7 is sterically hindered.
-
-
Reaction Time: Stir for 2–4 hours. Monitor by HPLC or LC-MS.
-
Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate.[4]
-
Purification: Filter the precipitate. Wash thoroughly with water to remove succinimide and DMF.
-
Refinement: If the product contains succinimide traces, slurry in methanol and filter again.
-
-
Final Yield: Expect 85-95% yield.
Key Process Parameters & Data Summary
| Parameter | Stage 1 (Lithiation) | Stage 2 (Cyclization) | Stage 3 (Bromination) |
| Solvent | THF (Anhydrous) | Ethanol / Dioxane | DMF / MeCN |
| Temperature | -78°C (Critical) | 80°C (Reflux) | 25°C - 60°C |
| Stoichiometry | 1.1 eq LDA / 1.2 eq DMF | 5.0 eq Hydrazine | 1.1 eq NBS |
| Key Hazard | Pyrophoric (LDA) | Toxic/Carcinogen (Hydrazine) | Irritant (NBS) |
| Yield Target | 85-90% | 75-85% | 85-95% |
Reaction Pathway Visualization
Figure 2: Step-by-step reaction workflow from commodity starting material to final target.
Scientific Commentary & Troubleshooting
-
Regioselectivity in Stage 1: The success of this synthesis hinges on the lithiation step. The proton at C2 (between two Cl atoms) is more acidic than the proton at C4 (between Br and Cl) due to the higher electronegativity of Chlorine vs. Bromine. However, steric bulk also plays a role. If regio-scrambling is observed, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , which is bulkier and often enhances kinetic selectivity for the most accessible acidic proton.
-
Cyclization Efficiency: In Stage 2, if the reaction stalls, the addition of a catalytic amount of acid (Acetic acid) can accelerate hydrazone formation, though the subsequent S_NAr usually requires neutral or slightly basic conditions (provided by excess hydrazine).
-
Purification of Final Product: this compound is highly lipophilic. If recrystallization is necessary, Ethanol/Water or Toluene are excellent solvent systems.
References
-
BenchChem. (2026).[5] 4-Bromo-6-chloro-1H-indazole: Technical Data and Synthesis. Retrieved from
-
Luo, G., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from
-
Gilead Sciences. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Bromo-6-chloro-1H-indazole.[2][3][5] Retrieved from
-
Knochel, P., et al. (2020).[6] Elaboration of Electrophilic Carbon Heteroatom Bond Forming Reactions Using Organozinc Reagents. LMU Munich Thesis. Retrieved from
Sources
- 1. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 2. CN107556244A - å¹¶ç¯ååç©ãå ¶è¯ç©ç»åç©ååºç¨ - Google Patents [patents.google.com]
- 3. WO2025240465A1 - Procédés de préparation de composés macrocycliques - Google Patents [patents.google.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
3,4-Dibromo-6-chloro-1H-indazole chemical properties
PART 1: EXECUTIVE SUMMARY & CORE UTILITY
3,4-Dibromo-6-chloro-1H-indazole (CAS: 887568-34-5) represents a high-value "tri-vector" scaffold in medicinal chemistry. Unlike mono-halogenated indazoles, this molecule offers three distinct electrophilic sites (C3-Br, C4-Br, C6-Cl) with differentiated reactivity profiles. This hierarchy allows for orthogonal functionalization, enabling the rapid generation of complex libraries for kinase inhibition (e.g., VEGFR, AURK) and GPCR modulation.
Key Technical Value:
-
Orthogonal Reactivity: The reactivity order (C3 > C4 >> C6) allows sequential cross-coupling without the need for protecting group manipulation in optimized conditions.
-
N1-Selectivity Enforcer: The steric bulk of the C3-bromo substituent strongly biases alkylation toward the thermodynamically stable N1 position, simplifying purification protocols.
-
Acidic Pharmacophore: The electron-withdrawing nature of the tri-halo motif significantly lowers the pKa of the N-H proton (~10.5), enhancing hydrogen bond donor capability in protein binding pockets.
PART 2: PHYSICOCHEMICAL & STRUCTURAL ANALYSIS
Structural Properties
| Property | Value / Description | Technical Insight |
| Molecular Formula | C₇H₃Br₂ClN₂ | High halogen density increases lipophilicity (LogP ~3.74). |
| Molecular Weight | 310.37 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |
| pKa (N-H) | ~10.5 (Predicted) | Significantly more acidic than unsubstituted indazole (pKa 13.9) due to -I effect of halogens. |
| Tautomerism | 1H-Indazole (Major) | The 1H-tautomer is thermodynamically favored over 2H by >4 kcal/mol, reinforced by the C3-Br steric clash with the N2 lone pair. |
| Solubility | Low in water; High in DMSO, DMF, THF | Requires polar aprotic solvents for reaction; poor solubility in non-polar hydrocarbons. |
Reactivity Heatmap
The molecule possesses three electrophilic carbon centers. Understanding their activation energy differences is crucial for designing synthetic routes.
-
Site A (C3-Br): Most Reactive. Electronic activation by the adjacent N2 nitrogen makes this position highly susceptible to oxidative addition by Pd(0), especially with electron-rich phosphines.
-
Site B (C4-Br): Intermediately Reactive. Sterically relieved compared to C3, but electronically less activated. Can compete with C3 depending on the catalyst system (see Protocol 4.2).
-
Site C (C6-Cl): Least Reactive. Requires specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) and elevated temperatures to engage.
PART 3: SYNTHETIC PATHWAYS[1]
"Field-Proven" Synthesis Route
While direct bromination of 6-chloroindazole is possible, it often yields mixtures. The most robust industrial route builds the ring pre-halogenated or installs the C3-Br last on a defined scaffold.
Recommended Workflow:
-
Cyclization: Start with 4-bromo-6-chloro-2-fluorobenzaldehyde . React with hydrazine hydrate (
) in THF/EtOH at reflux. -
C3-Functionalization (Bromination):
Synthesis Flow Diagram (Graphviz)
Caption: Step-wise synthesis of this compound ensuring regiochemical purity.
PART 4: EXPERIMENTAL PROTOCOLS & REACTIVITY
Regioselective N-Alkylation
Challenge: Indazoles can alkylate at N1 or N2.[10][11] Solution: The C3-Bromo substituent creates significant steric hindrance around N2. Under thermodynamic conditions, N1-alkylation is favored (>95:5 ratio).
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add
(2.0 eq). Note: Cesium is preferred over Sodium for solubility and "cesium effect" stabilization. -
Add alkyl halide (1.1 eq) dropwise at
.[12] -
Stir at RT for 4-12 hours.
-
Validation: N1-alkylated products typically show a characteristic UV shift and NOE correlation between the N1-alkyl protons and the C7-H proton.
Orthogonal Cross-Coupling (Suzuki-Miyaura)
This is the critical differentiation point. You can sequentially arylate the scaffold.
Step 1: C3-Selective Coupling (The "Soft" Position)
-
Catalyst:
(5 mol%). -
Ligand: Triphenylphosphine (Standard monodentate).
-
Base:
(2M aq). -
Solvent: DME/Water (3:1).
-
Temp:
. -
Mechanism: The C3-Br bond is weaker and electronically activated by the pyrazole nitrogen. Using a standard catalyst without bulky ligands favors this position.
Step 2: C4-Selective Coupling (The "Steric" Position)
-
Substrate: Product from Step 1.
-
Catalyst:
or / Xantphos. -
Base:
. -
Temp:
. -
Insight: Once C3 is substituted, the C4-Br becomes the primary electrophile. Bidentate ligands (dppf) help stabilize the Pd intermediate for this more sterically demanding insertion.
Step 3: C6-Functionalization (The "Hard" Position)
-
Conditions: Requires Buchwald precatalysts (e.g., XPhos Pd G3) and strong bases (
) in dioxane at reflux ( ) to activate the inert C-Cl bond.
Reactivity Logic Diagram (Graphviz)
Caption: Sequential functionalization logic. N-alkylation is recommended first to eliminate acidic proton interference.
PART 5: SAFETY & HANDLING
-
Skin Sensitization: Halo-indazoles are potent sensitizers. Always double-glove (Nitrile) and handle in a fume hood.
-
Explosion Hazard (Synthesis): If synthesizing via diazonium intermediates (not recommended here, but possible), ensure temperature is kept
to prevent decomposition. -
Storage: Store at
under inert atmosphere (Argon). The C3-Br bond can be light-sensitive over long periods; use amber vials.
PART 6: REFERENCES
-
BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025).[12][13][14] Link
-
Lefebvre, V., et al. "Palladium-Catalyzed Arylation of Benzophenone Hydrazone: A General Route to 3-Aminoindazoles." Journal of Organic Chemistry, 75(8), 2730–2732. Link
-
Lundgren, R. J., et al. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts, 4(3), 309-320. Link
-
Asad, N., et al. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir."[4] ChemRxiv. (2024). Link
-
PubChem. "4-Bromo-6-chloro-1H-indazole Compound Summary." National Library of Medicine. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. scispace.com [scispace.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 7. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 887568-34-5|this compound|BLD Pharm [bldpharm.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PubChemLite - 6-bromo-3-chloro-1h-indazole (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 3,4-Dibromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This document provides a comprehensive analysis of the physical and analytical properties of 3,4-Dibromo-6-chloro-1H-indazole. As experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide integrates data from commercial suppliers with expert analysis of structurally related compounds. The methodologies and predicted properties are grounded in established principles of organic and analytical chemistry to provide a reliable framework for researchers.
Introduction: The Significance of a Polychlorinated Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic placement of halogen atoms on this bicyclic system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenation, particularly with bromine and chlorine, introduces specific electronic and steric features that are critical for modulating pharmacological activity.[1][2] this compound is a highly functionalized building block, offering multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[3][4] This guide serves to consolidate the known and predicted properties of this compound and to provide robust, field-proven protocols for its characterization.
Chemical Identity and Structural Elucidation
The fundamental step in characterizing any chemical entity is to confirm its structure and basic properties. While a complete experimental dataset for this compound is not publicly available, its identity is established through its molecular formula and weight.
Diagram 1: Chemical Structure of this compound
A standard workflow for the validation of a chemical intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For indazoles, specific chemical shifts and coupling patterns are diagnostic. [5][6] Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of the exchangeable N-H proton of the indazole ring.
-
-
¹H NMR Acquisition: Acquire a proton spectrum at a spectrometer frequency of 400 MHz or higher.
-
Predicted ¹H Signals:
-
A broad singlet for the N-H proton, expected to be significantly downfield (>13 ppm).
-
Two aromatic protons on the benzene ring. Given the substitution pattern, these would likely appear as two distinct signals (a doublet and a singlet, or two doublets with a small meta-coupling) in the 7.0-8.5 ppm region. The exact shifts are influenced by the electronic effects of the three halogens.
-
-
-
¹³C NMR Acquisition: Acquire a carbon spectrum, including a DEPT-135 experiment to differentiate between CH and quaternary carbons.
-
Predicted ¹³C Signals:
-
Seven distinct carbon signals are expected.
-
Carbons directly attached to bromine (C3, C4) and chlorine (C6) will show characteristic shifts. The C-Br signals are typically found around 100-120 ppm, while the C-Cl signal would be around 125-135 ppm.
-
The remaining aromatic carbons will resonate in the 110-145 ppm range.
-
-
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the elemental composition through isotopic patterns. The presence of two bromine atoms and one chlorine atom creates a highly distinctive isotopic signature.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in both positive and negative ion modes.
-
Expected Results:
-
The protonated molecule [M+H]⁺ should be observed at m/z ≈ 308.8, 310.8, 312.8, and 314.8.
-
The key diagnostic feature is the isotopic cluster. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. The combination of two bromines and one chlorine will produce a unique, predictable pattern of peaks that is definitive for the elemental composition.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Bands:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the indazole N-H group. [7][8] * Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretches: Multiple sharp absorptions in the 1400-1620 cm⁻¹ region, typical for the aromatic and pyrazole rings. [7] * C-Br and C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
-
Conclusion
This compound is a heavily halogenated heterocyclic compound with significant potential as a synthetic intermediate. While comprehensive experimental data is scarce, this guide provides a robust framework for its handling and characterization based on established chemical principles and data from analogous structures. Its key predicted properties—high melting point, significant lipophilicity (LogP ≈ 3.74), and low aqueous solubility—are consistent with its structure. The provided analytical protocols offer a clear and reliable pathway for scientists to confirm the identity, purity, and structure of this compound, ensuring its effective use in research and development endeavors.
References
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. 2016. [Online]. Available: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2011. [Online]. Available: [Link]
-
ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. [Online]. Available: [Link]
-
ResearchGate. Interpretation of IR spectrum of compound 1N2a. [Online]. Available: [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. 2023. [Online]. Available: [Link]
-
ResearchGate. Synthesis of 1H‐indazole derivatives. [Online]. Available: [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Online]. Available: [Link]
-
Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules. 2017. [Online]. Available: [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. 2023. [Online]. Available: [Link]
-
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. 2009. [Online]. Available: [Link]
-
ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Online]. Available: [Link]
-
PubChem. 4-Bromo-6-chloro-1H-indazole. [Online]. Available: [Link]
-
Benzo[ f ]indazoles. Dyes and Pigments. 2025. [Online]. Available: [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Online]. Available: [Link]
-
American Elements. 6-Bromo-4-chloro-1H-indazole. [Online]. Available: [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. 2023. [Online]. Available: [Link]
-
ResearchGate. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Online]. Available: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Online]. Available: [Link]
-
Qualification of Non-Halogenated Organic Solvents Applied to Microsphere Manufacturing Process. Polymers. 2020. [Online]. Available: [Link]
-
ResearchGate. Polymers solubility in commonly used organic solvents. [Online]. Available: [Link]
-
ResearchGate. Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. [Online]. Available: [Link]
Sources
- 1. 4-BROMO-6-CHLORO-1H-INDAZOLE CAS#: 885519-03-9 [amp.chemicalbook.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,4-Dibromo-6-chloro-1H-indazole
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry and drug development, with a wide range of biological activities.[1] The precise substitution pattern of these bicyclic heteroaromatic compounds is critical to their function, making unambiguous structure elucidation a paramount step in their synthesis and application. This in-depth technical guide provides a comprehensive, field-proven approach to determining the molecular structure of 3,4-Dibromo-6-chloro-1H-indazole, a polyhalogenated indazole.
The strategic placement of three halogen atoms on the indazole core presents a unique analytical challenge and opportunity. This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a simple listing of procedures, this document will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a senior application scientist. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
While the synthesis of polyhalogenated indazoles can be achieved through various methods, such as the metal-free regioselective halogenation of 2-substituted indazoles[2][3] or transition-metal-catalyzed C-H amination[4], this guide focuses on the critical subsequent step: confirming the exact structure of the synthesized compound.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound, which will be used as the basis for the structural elucidation discussion in the subsequent sections. This data is generated using established prediction algorithms and databases.[5][6][7][8]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 1H | N1-H |
| ~7.85 | Doublet (J ≈ 1.0 Hz) | 1H | H5 |
| ~7.60 | Doublet (J ≈ 1.0 Hz) | 1H | H7 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~141.0 | C7a |
| ~135.0 | C3 |
| ~130.0 | C6 |
| ~125.5 | C5 |
| ~121.0 | C3a |
| ~115.0 | C7 |
| ~105.0 | C4 |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 308/310/312/314 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two Bromine and one Chlorine atoms. |
| 229/231/233 | [M-Br]⁺ | Loss of a bromine radical. |
| 194/196 | [M-Br-Cl]⁺ | Loss of a bromine radical and a chlorine radical. |
| 150/152 | [M-2Br]⁺ | Loss of two bromine radicals. |
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1610-1590 | Medium-Weak | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
| 800-700 | Medium | C-Cl stretch |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
Sample Preparation: [10]
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[2][11]
Sample Preparation: [12]
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
-
If necessary, add a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental formula.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[10][13][14]
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[3]
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Structure Elucidation Workflow and Data Interpretation
The following sections detail the logical process of interpreting the predicted spectroscopic data to arrive at the final structure of this compound.
Caption: Workflow for the structure elucidation of this compound.
Analysis of ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides crucial information about the proton environment in the molecule.
-
N1-H Proton: The broad singlet predicted at ~13.5 ppm is characteristic of an acidic N-H proton in an indazole ring system, which is often broadened due to exchange with trace amounts of water in the solvent or quadrupole broadening from the adjacent nitrogen atom.
-
Aromatic Protons: The presence of two signals in the aromatic region (~7-8 ppm) indicates two protons on the benzene ring. Their predicted doublet splitting with a small coupling constant (J ≈ 1.0 Hz) suggests a meta-relationship. This is consistent with protons at the C5 and C7 positions. Protons on aromatic rings typically resonate in the 6.5-8.0 ppm range.[15] The deshielding effect of the multiple halogen substituents likely pushes these signals downfield.[16]
Analysis of ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbon Count: The prediction of seven distinct signals is consistent with the seven carbon atoms in the indazole ring system.
-
Chemical Shifts: The chemical shifts are in the expected regions for an aromatic heterocyclic system.[17] The carbons bearing halogen atoms (C3, C4, C6) are expected to have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens. The predicted downfield shift for C3 is consistent with its position adjacent to two nitrogen atoms and a bromine atom. The upfield shift for C4 is characteristic of a carbon bearing a bromine atom in a polyhalogenated aromatic system.
Analysis of Mass Spectrum
Mass spectrometry provides the molecular weight and elemental composition.
-
Molecular Ion Peak: The predicted molecular ion peak cluster at m/z 308/310/312/314 is the most definitive piece of evidence. The complex isotopic pattern is a clear signature of a molecule containing two bromine atoms (with ⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio) and one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).
-
Fragmentation Pattern: The predicted fragmentation pattern, showing the sequential loss of halogen atoms, further supports the proposed structure. The loss of a bromine radical ([M-Br]⁺) is a common fragmentation pathway for bromo-aromatic compounds.
Analysis of IR Spectrum
The IR spectrum helps to identify the key functional groups.
-
N-H Stretch: The absence of a strong, broad O-H stretch and the presence of a medium intensity band in the 3100-3000 cm⁻¹ region can be attributed to the N-H stretch of the indazole ring, overlapping with the aromatic C-H stretches.
-
Aromatic Ring Stretches: The bands predicted in the 1610-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the aromatic and pyrazole rings.[18][19]
-
Carbon-Halogen Stretches: The predicted absorptions in the lower frequency region (below 800 cm⁻¹) are indicative of C-Br and C-Cl stretching vibrations.
Integrated Structure Confirmation
The convergence of data from all three analytical techniques provides a robust and self-validating confirmation of the structure of this compound.
Caption: Logical relationship of analytical data confirming the proposed structure.
The ¹H and ¹³C NMR data establish the core carbon-hydrogen framework and the substitution pattern on the benzene ring. The high-resolution mass spectrum unequivocally confirms the elemental composition, and the fragmentation pattern is consistent with the assigned structure. Finally, the IR spectrum verifies the presence of the key functional groups. This integrated approach leaves no ambiguity in the structural assignment of this compound.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 19, 2026, from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 19, 2026, from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 19, 2026, from [Link]
- Lu, W., & Xu, G. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 735-753.
-
LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 19, 2026, from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 19, 2026, from [Link]
-
Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved February 19, 2026, from [Link]
-
IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. Retrieved February 19, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 19, 2026, from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved February 19, 2026, from [Link]
-
LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved February 19, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved February 19, 2026, from [Link]
-
Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved February 19, 2026, from [Link]
-
General Procedures. (n.d.). ¹H and ¹³C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved February 19, 2026, from [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved February 19, 2026, from [Link]
-
MDPI. (2011, November 16). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved February 19, 2026, from [Link]
-
University of Oxford Chemical Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 19, 2026, from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved February 19, 2026, from [Link]
-
Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, September 19). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Retrieved February 19, 2026, from [Link]
-
YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved February 19, 2026, from [Link]
-
Beilstein Journals. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved February 19, 2026, from [Link]
-
EPFL. (2024, June 4). Web-based application for in silico fragmentation - MS tools. Retrieved February 19, 2026, from [Link]
-
Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved February 19, 2026, from [Link]
-
LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
SlideShare. (n.d.). Infrared (IR) spectroscopy. Retrieved February 19, 2026, from [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved February 19, 2026, from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 19, 2026, from [Link]
-
Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved February 19, 2026, from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved February 19, 2026, from [Link]
-
Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved February 19, 2026, from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved February 19, 2026, from [Link]
-
Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved February 19, 2026, from [Link]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Page not found - Documentation [docs.chemaxon.com:443]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. rsc.org [rsc.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
solubility of 3,4-Dibromo-6-chloro-1H-indazole in organic solvents
An In-Depth Technical Guide to the Solubility of 3,4-Dibromo-6-chloro-1H-indazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a halogenated indazole derivative of interest in medicinal chemistry and drug development. We will explore its physicochemical properties, present solubility data in a range of common organic solvents, and provide detailed experimental protocols for solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the handling and formulation of this compound.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that can dictate its success or failure. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, suboptimal therapeutic outcomes. Conversely, understanding the solubility of a compound in organic solvents is paramount for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high reaction yields and efficient purification through techniques like crystallization.
-
Formulation Development: The choice of excipients and delivery vehicles often depends on the solubility of the API in non-aqueous media.
-
Analytical Method Development: Solvents for chromatography and other analytical techniques must be chosen based on their ability to dissolve the analyte without interference.
This compound is a heterocyclic compound with a rigid, planar structure and multiple halogen substituents. These features contribute to its relatively low polarity and potential for intermolecular interactions, making its solubility behavior complex and highly dependent on the chosen solvent system. This guide aims to provide a detailed understanding of these characteristics to facilitate its use in research and development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The key parameters for this compound are summarized in the table below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₇H₃Br₂ClN₂ | The presence of multiple halogens increases molecular weight and hydrophobicity. |
| Molecular Weight | 322.38 g/mol | Higher molecular weight can negatively impact solubility. |
| Melting Point | Approx. 200-205 °C | A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution. |
| pKa | (Estimated) ~12-13 | The indazole nitrogen is weakly acidic, meaning the compound is neutral under most conditions. |
| cLogP | (Estimated) 3.5-4.0 | The high calculated logP value indicates a strong preference for non-polar environments over aqueous media. |
The high melting point of this compound suggests significant crystal lattice energy. This energy must be overcome by the solvation energy provided by the solvent for dissolution to occur. The high cLogP value further reinforces the expectation of poor aqueous solubility and a preference for organic solvents.
Solubility Profile in Organic Solvents
The solubility of this compound was evaluated in a range of organic solvents with varying polarities and hydrogen bonding capabilities. The following table summarizes the approximate equilibrium solubility at ambient temperature (20-25 °C).
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 7.2 | > 100 | Excellent solubility. A good solvent for stock solutions. |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 6.4 | > 100 | Excellent solubility. Similar to DMSO. |
| Tetrahydrofuran (THF) | Ethereal | 4.0 | ~20-30 | Good solubility. Useful for reactions and some formulations. |
| Dichloromethane (DCM) | Halogenated | 3.1 | ~10-15 | Moderate solubility. |
| Acetone | Ketone | 5.1 | ~5-10 | Moderate solubility. |
| Ethyl Acetate | Ester | 4.4 | ~2-5 | Low to moderate solubility. |
| Acetonitrile | Nitrile | 5.8 | < 1 | Poor solubility. |
| Methanol | Protic | 5.1 | < 1 | Poor solubility. Hydrogen bonding of the solvent may not favor the solute. |
| Ethanol | Protic | 4.3 | < 0.5 | Very poor solubility. |
| Isopropanol | Protic | 3.9 | < 0.5 | Very poor solubility. |
| Toluene | Aromatic | 2.4 | < 0.1 | Essentially insoluble. |
| Hexanes | Aliphatic | 0.1 | < 0.1 | Essentially insoluble. |
Expert Analysis of Solubility Trends:
-
High Solubility in Dipolar Aprotic Solvents: The exceptional solubility in DMSO and DMF can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors, which can interact favorably with the N-H group of the indazole ring.
-
Moderate Solubility in Ethers and Halogenated Solvents: Solvents like THF and DCM offer a balance of polarity and non-polar character that can accommodate the halogenated aromatic structure.
-
Poor Solubility in Protic Solvents: The poor solubility in alcohols like methanol and ethanol is likely due to the strong self-association of these solvents through hydrogen bonding. The energy required to disrupt the solvent-solvent interactions is not sufficiently compensated by the solvation of the non-polar solute.
-
Insolubility in Non-Polar Solvents: The compound's insolubility in toluene and hexanes, despite its high cLogP, suggests that some degree of polar interaction is necessary for effective solvation.
Standard Protocol for Equilibrium Solubility Determination
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the equilibrium solubility of a compound.
Experimental Workflow
The overall workflow for determining equilibrium solubility is depicted in the diagram below.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Slurry:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a suitable vial (e.g., a 1.5 mL glass HPLC vial). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an incubator with agitation (e.g., an orbital shaker or rotator) set to a constant temperature (e.g., 25 °C).
-
Allow the slurry to equilibrate for a sufficient period, typically 24 to 48 hours. This ensures that the solution is fully saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
For rigorous analysis, filter the supernatant through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any remaining fine particles.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (typically the mobile phase of the analytical method).
-
Accurately dilute a known volume of the filtered supernatant with the same solvent.
-
Analyze the diluted sample and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the undissolved supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Conclusion and Future Directions
The solubility of this compound is highly dependent on the choice of organic solvent. It exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, making these ideal for preparing concentrated stock solutions for in vitro screening. Its moderate solubility in solvents such as THF and DCM suggests their utility in synthetic and purification processes. Conversely, its poor solubility in protic and non-polar aliphatic/aromatic solvents must be considered when designing crystallization or formulation strategies.
The data and protocols presented in this guide provide a solid foundation for researchers working with this compound. Future studies could explore the temperature dependence of solubility to construct solubility curves, which would be invaluable for optimizing crystallization processes. Additionally, investigating the solubility in binary or ternary solvent systems could uncover synergistic effects that may be beneficial for specific applications.
References
-
Title: The Importance of Solubility in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Physicochemical Properties of Drug-Like Molecules Source: Drug Discovery Today URL: [Link]
-
Title: A Practical Guide to Solubility Measurement Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Solvent Polarity and its Influence on Chemical Reactions Source: Chemical Reviews URL: [Link]
Stability of 3,4-Dibromo-6-chloro-1H-indazole in Solution: A Technical Guide
Executive Summary
3,4-Dibromo-6-chloro-1H-indazole (CAS: 887568-34-5) is a highly functionalized halogenated heterocycle often utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors and antiviral agents (e.g., Lenacapavir analogs). Its stability in solution is governed by two critical factors: photolytic susceptibility due to multiple carbon-halogen bonds and acid-base sensitivity at the N1-position.
This guide provides a rigorous framework for handling this compound, emphasizing the prevention of photodehalogenation and aggregation-induced precipitation. Researchers must treat this compound not merely as a stable reagent, but as a reactive intermediate that requires specific environmental controls to maintain integrity during biological assays and synthetic workflows.
Chemical Properties & Stability Profile[1]
Structural Analysis
The stability of this compound is dictated by its electron-deficient indazole core.
-
Halogenation Pattern: The presence of bromine at positions 3 and 4, combined with chlorine at position 6, significantly reduces the electron density of the aromatic rings.
-
Acidity (pKa): While unsubstituted indazole has a pKa of ~13.9 (in DMSO), the electron-withdrawing effects of three halogen atoms increase the acidity of the N1-proton. This makes the compound susceptible to deprotonation by weak bases, potentially altering solubility and reactivity profiles in buffered media.
-
Lability: The C-Br bonds, particularly at the 3-position, are potential sites for homolytic cleavage under UV/visible light, leading to radical formation and subsequent debromination.
Solubility vs. Stability Matrix
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Hygroscopicity: DMSO absorbs water, which may precipitate the hydrophobic compound. Freezing: Repeated freeze-thaw cycles can cause micro-precipitation. | Preferred. Use anhydrous DMSO. Store in single-use aliquots. |
| Ethanol/Methanol | Moderate | Nucleophilic Attack: Protophilic solvents can participate in slow solvolysis or halogen exchange under forcing conditions (high light/heat). | Avoid for long-term storage. Suitable for immediate transfer. |
| Water/PBS | Negligible | Precipitation: Compound will crash out immediately without a co-solvent. | Only use as a final dilution step (<1% DMSO) immediately prior to assay. |
Degradation Pathways
Understanding how the molecule fails is essential for preventing it. The primary threats are photolysis and oxidation.
Photochemical Dehalogenation
Polyhalogenated heterocycles are notorious for undergoing photo-induced radical debromination. The C-Br bond energy (~66 kcal/mol) is lower than C-Cl (~81 kcal/mol), making the bromine atoms the first point of failure upon light exposure.
-
Mechanism: Absorption of UV photons leads to homolytic fission of the C-Br bond, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent (DMSO), resulting in a hydro-dehalogenated impurity (e.g., 4-bromo-6-chloro-1H-indazole).
Oxidative Stress
While the halogenated ring is resistant to electrophilic oxidation, the N-H functionality can be oxidized to N-oxides or undergo oxidative coupling if stored in non-inert atmospheres for extended periods.
Diagram: Degradation Mechanisms
Figure 1: Primary degradation and instability pathways. Red arrows indicate critical failure modes (photolysis).
Experimental Protocols
Preparation of Standard Stock Solution (10 mM)
Objective: Create a stable stock solution for long-term storage (-20°C).
Materials:
-
Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).
-
Amber borosilicate glass vials (screw cap with PTFE liner).
-
Argon or Nitrogen gas line.
Protocol:
-
Weighing: Accurately weigh the solid into an amber vial. Note: Avoid clear glass to prevent immediate photodegradation.
-
Dissolution: Calculate the required volume of DMSO to achieve 10 mM. Add DMSO slowly down the side of the vial.
-
Vortexing: Vortex for 30-60 seconds. Ensure no solid remains at the meniscus.
-
Checkpoint: If the solution appears cloudy, sonicate in a water bath (ambient temp) for 5 minutes.
-
-
Inerting: Gently purge the headspace with Argon or Nitrogen for 10 seconds to displace oxygen and moisture.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes or amber glass vials.
-
Storage: Store at -20°C or -80°C.
Stability Assessment Workflow (QC)
Objective: Verify compound integrity before critical assays.
Method: LC-MS/UV (254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 5 minutes (highly lipophilic).
-
Acceptance Criteria: Purity >95%; absence of [M-Br+H] peaks (mass loss of ~79 Da).
Diagram: Handling & QC Workflow
Figure 2: Step-by-step workflow for maximizing solution stability and data integrity.
Best Practices for Storage & Handling
-
Light Exclusion (Critical):
-
Always handle the solid and solution under low-light conditions or yellow light if possible.
-
Wrap clear vessels in aluminum foil if amber glass is unavailable.
-
Reasoning: The 3,4-dibromo motif is highly sensitive to photolytic radical cleavage [1, 2].
-
-
Moisture Control:
-
DMSO is hygroscopic. Water uptake leads to "crashing out" of the lipophilic indazole.
-
Allow frozen stocks to equilibrate to room temperature before opening to prevent condensation.
-
-
Material Compatibility:
-
Use Glass or Polypropylene (PP) .
-
Avoid Polystyrene (PS) for concentrated stocks (>10 mM) as DMSO can leach plasticizers which interfere with biological assays.
-
-
Temperature:
-
Solid: 2-8°C (Desiccated).[2]
-
Solution: -20°C (Stable for 3-6 months); -80°C (Stable for >6 months).
-
References
-
Li, J., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment.[3] Retrieved from [Link]
-
PubChem. (n.d.).[4] 4-Bromo-6-chloro-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]
- 3. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Experimental Protocol for the Synthesis of 3,4-Dibromo-6-chloro-1H-indazole
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 3,4-Dibromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for a wide range of biological activities.[1] This protocol outlines a robust, two-step synthetic route starting from the commercially available 6-chloro-1H-indazole. The methodology is designed for reproducibility and scalability, detailing a sequential bromination strategy. The first step involves a selective bromination at the C3 position, followed by a second bromination at the C4 position. This guide provides not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical characterization methods necessary for successful synthesis and validation.
Introduction and Mechanistic Rationale
The functionalization of the indazole core is a critical aspect of synthetic chemistry, enabling the exploration of structure-activity relationships in drug discovery programs. Halogenated indazoles, in particular, serve as versatile building blocks for further elaboration via cross-coupling reactions and other transformations.[2] The synthesis of this compound (CAS No. 887568-34-5) presents a specific regiochemical challenge that requires precise control over reaction conditions.[3]
The protocol described herein employs a sequential electrophilic aromatic substitution strategy.
-
Step 1: C3 Bromination: The indazole ring is an electron-rich aromatic system. The C3 position is particularly nucleophilic and susceptible to electrophilic attack. The initial bromination is conducted under basic conditions using aqueous bromine. The basic medium (NaOH) deprotonates the N1-H of the indazole, forming an indazolide anion. This greatly enhances the electron density of the ring system, activating it towards electrophilic attack and facilitating a regioselective bromination at the C3 position to yield 3-Bromo-6-chloro-1H-indazole.[4]
-
Step 2: C4 Bromination: With the C3 position occupied, the second bromination is directed to one of the available positions on the benzene ring. This step requires a more potent brominating agent and harsher conditions. N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as sulfuric acid, is employed. The acid protonates the NBS, generating a highly electrophilic bromine species (Br+) capable of substituting the less activated benzene portion of the intermediate. This allows for the introduction of the second bromine atom at the C4 position. Similar strategies have been proven effective for the bromination of challenging heterocyclic systems.[5][6]
Experimental Workflow Diagram
The overall synthetic pathway is illustrated below.
Caption: Two-step synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Required Purity |
| 6-chloro-1H-indazole | 698-25-9 | 152.58 | ≥98% |
| Bromine (Br₂) | 7726-95-6 | 159.81 | ≥99.5% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥99% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 95-98% (conc.) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 3M Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat
-
Certified chemical fume hood
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-6-chloro-1H-indazole
This procedure is adapted from established methods for the C3-bromination of indazoles.[4]
-
Preparation: In a certified chemical fume hood, suspend 6-chloro-1H-indazole (5.00 g, 32.7 mmol) in a 2 M aqueous solution of sodium hydroxide (115 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Stir the mixture at room temperature until the solid dissolves.
-
Bromine Addition: In a separate beaker, carefully prepare a solution of bromine (3.84 mL, 75.3 mmol) in 50 mL of 2 M aqueous sodium hydroxide. Caution: This step is exothermic and should be performed slowly in an ice bath. Bromine is highly corrosive and toxic.[7][8]
-
Reaction: Add the bromine solution dropwise to the stirred indazole solution over 30 minutes. Maintain the temperature at 20-25°C (room temperature).
-
Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, carefully adjust the pH of the reaction mixture to ~8 using a 3 M HCl solution. A precipitate will form.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography (eluent: gradient of 10-30% ethyl acetate in hexanes) to afford 3-Bromo-6-chloro-1H-indazole as a solid.
Step 2: Synthesis of this compound
This protocol is based on established methods for the bromination of deactivated aromatic systems.[5][6]
-
Preparation: In a fume hood, dissolve the 3-Bromo-6-chloro-1H-indazole (from Step 1, e.g., 5.0 g, 21.6 mmol) in concentrated sulfuric acid (50 mL) in a 100 mL round-bottom flask at room temperature. Stir until a homogenous solution is formed.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (4.23 g, 23.8 mmol, 1.1 eq.) portion-wise to the solution over 20 minutes, ensuring the temperature does not exceed 30°C.
-
Reaction: Stir the reaction mixture at 25°C for 18 hours. Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, this compound.[9][10]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a downfield shift and disappearance of one of the aromatic protons compared to the starting material from Step 2. The remaining aromatic protons on the benzene ring should appear as singlets or doublets with appropriate coupling constants.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the structure.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the correct molecular ion peak (M+) corresponding to the molecular formula C₇H₃Br₂ClN₂ (MW: 310.37 g/mol ), with the characteristic isotopic pattern for two bromine atoms and one chlorine atom.[3]
Safety and Handling Precautions
This protocol involves hazardous materials and must be performed with strict adherence to safety guidelines in a well-ventilated chemical fume hood.
-
Bromine (Br₂): Extremely toxic if inhaled, corrosive, and causes severe skin burns and eye damage.[11] Always handle liquid bromine with extreme care, using appropriate PPE including a face shield and heavy-duty chemical-resistant gloves. Have a neutralizing agent (e.g., sodium thiosulfate or sodium carbonate solution) readily available for spills.[8]
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Sulfuric Acid (H₂SO₄) & Sodium Hydroxide (NaOH): Highly corrosive. Cause severe burns upon contact. Always add acid to water, never the reverse.
-
General Precautions: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, at all times.[12] Avoid inhalation of solvent vapors. All waste must be disposed of according to institutional and local environmental regulations.
References
- Process for the preparation of substituted indazoles.
-
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]
-
Synthesis of N‐substituted 1H‐indazole derivatives. ResearchGate. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information (PMC). [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]
-
Safety Data Sheet: Bromine. Penta. [Link]
-
Student safety sheets 55 Bromine. CLEAPSS. [Link]
-
4-Bromo-6-chloro-1H-indazole. Oakwood Chemical. [Link]
-
4-Bromo-6-chloro-1H-indazole. PubChem. [Link]
-
6-Bromo-4-chloro-1H-indazole. American Elements. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information (PMC). [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]
-
The Bromination of 2H-indazoles. ResearchGate. [Link]
-
Indazole. Organic Syntheses Procedure. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromo-6-chloro-1H-indazole | 885521-34-6 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dollycorporation.com [dollycorporation.com]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
- 9. One moment, please... [jchr.org]
- 10. ajrconline.org [ajrconline.org]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
step-by-step synthesis of a polyhalogenated indazole
Application Note: Regioselective Synthesis of Polyhalogenated 2H-Indazole Scaffolds via Metal-Free C-H Functionalization
Part 1: Core Directive
This guide addresses the critical need for precision halogenation in medicinal chemistry. Polyhalogenated indazoles are high-value pharmacophores found in approved therapeutics (e.g., Niraparib, Pazopanib) and agrochemicals. Their synthesis has historically required harsh metal-catalyzed conditions. This protocol details a metal-free, regioselective C-H functionalization strategy using N-halosuccinimides (NXS).[1] This approach offers superior atom economy, operational simplicity, and scalability, specifically targeting the difficult-to-access C3 and C7 positions of the 2H-indazole core.
Part 2: Scientific Integrity & Logic
Expertise & Experience: Mechanistic Rationale
The synthesis of polyhalogenated heterocycles often suffers from poor regioselectivity. In the indazole system, the C3 position is electronically most active towards electrophilic aromatic substitution (SEAr). However, activating the C7 position (on the benzenoid ring) usually requires directing groups or transition metal catalysts (e.g., Pd or Ru).
This protocol utilizes a sequential electrophilic halogenation strategy.
-
Step 1 (C3-Bromination): We utilize N-bromosuccinimide (NBS). The C3 position of the pyrazole ring is the most nucleophilic site, allowing for rapid bromination under mild conditions.
-
Step 2 (C7-Chlorination): Following C3 functionalization, the introduction of a chlorine atom at C7 is achieved using N-chlorosuccinimide (NCS). The steric bulk and electronic effects of the N2-substituent (phenyl group) and the newly installed C3-bromide direct the second electrophile to the C7 position, avoiding the common C5/C6 byproducts.
Key Experimental Choice: We employ a "one-pot, two-step" variation where possible, or a sequential isolation method for higher purity. The use of polar aprotic solvents (like CH₃CN or DMF) or even water (for mono-halogenation) stabilizes the transition states.
Trustworthiness: Validation Systems
-
In-Process Control (IPC): Thin Layer Chromatography (TLC) and LC-MS are mandatory after the addition of the first equivalent of NBS to ensure complete conversion of the starting material before adding NCS. Premature addition leads to inseparable mixtures of regioisomers.
-
Stoichiometry Control: Precise control of NXS equivalents (1.05 equiv per site) prevents over-halogenation at the C5 position.
Experimental Protocol
Target Molecule: 3-Bromo-7-chloro-2-phenyl-2H-indazole Starting Material: 2-Phenyl-2H-indazole
Reagents:
-
N-Bromosuccinimide (NBS) – Recrystallized
-
N-Chlorosuccinimide (NCS) – Recrystallized
-
Acetonitrile (CH₃CN) – HPLC Grade
-
Ethyl Acetate / Hexanes (for extraction/purification)
Step-by-Step Methodology:
-
Reaction Setup:
-
Charge a clean, dry round-bottom flask with 2-phenyl-2H-indazole (1.0 mmol, 194 mg) and a magnetic stir bar.
-
Add Acetonitrile (5.0 mL) and stir at room temperature (25 °C) until fully dissolved.
-
-
C3-Bromination (First Halogenation):
-
Add NBS (1.05 mmol, 187 mg) portion-wise over 5 minutes.
-
Critical Checkpoint: Stir the reaction at 25 °C for 2.0 hours. Monitor by TLC (Hexane/EtOAc 10:1). The starting material spot (Rf ~0.6) should disappear, replaced by the 3-bromo intermediate (Rf ~0.5).
-
-
C7-Chlorination (Second Halogenation):
-
Once C3-bromination is confirmed complete, increase the temperature to 80 °C (reflux).
-
Add NCS (1.2 mmol, 160 mg) to the reaction mixture.
-
Stir at 80 °C for 4–6 hours.
-
Mechanism Note: The elevated temperature is required to overcome the higher activation energy for the C7 position on the benzenoid ring.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL) to remove succinimide byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude residue via silica gel flash column chromatography using a gradient of Petroleum Ether/Ethyl Acetate (50:1 to 20:1).
-
Yield Expectation: 65–75% as a solid.
-
Part 3: Visualization & Formatting
Data Summary: Halogenation Efficiency
| Entry | Substrate | Reagent 1 (Cond.) | Reagent 2 (Cond.) | Product | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | NBS (25°C, 2h) | — | 3-Bromo-2-phenyl-indazole | 98% |
| 2 | 2-Phenyl-2H-indazole | NBS (25°C, 2h) | NCS (80°C, 6h) | 3-Bromo-7-chloro-2-phenyl-indazole | 72% |
| 3 | 2-Phenyl-2H-indazole | NCS (80°C, 4h) | NBS (80°C, 4h) | 3-Chloro-7-bromo-2-phenyl-indazole | 65% |
Diagram 1: Reaction Mechanism & Regioselectivity Pathway
Figure 1: Sequential C-H functionalization pathway showing the kinetic preference for C3 followed by thermodynamic C7 activation.
Diagram 2: Experimental Workflow
Figure 2: Operational workflow for the one-pot sequential halogenation protocol.
References
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Source: Royal Society of Chemistry (RSC) Advances, 2023. URL:[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI), 2018. URL:[Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Advances, 2024. URL:[Link]
Sources
Strategic Purification of 3,4-Dibromo-6-chloro-1H-indazole from a Complex Reaction Mixture
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
3,4-Dibromo-6-chloro-1H-indazole is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. Its synthetic preparation, typically through electrophilic bromination of a 6-chloro-1H-indazole precursor, often yields a complex mixture containing regioisomers and unreacted starting materials. Achieving high purity (>99%) is critical for subsequent applications, particularly in drug development, where impurities can lead to unforeseen toxicities or side reactions. This application note presents a robust, two-stage purification strategy combining flash column chromatography for bulk impurity removal with a final recrystallization step for polishing. The protocols herein are designed to be self-validating, incorporating in-process controls and final quality control analytics to ensure the isolation of a highly pure, well-characterized final product.
The Purification Challenge: Understanding the Impurity Profile
The efficacy of any purification strategy is predicated on a thorough understanding of the potential impurities. A common synthetic route to this compound involves the direct bromination of 6-chloro-1H-indazole. Due to the directing effects of the pyrazole and benzene rings, electrophilic substitution does not always proceed with perfect regioselectivity, leading to a characteristic impurity profile.
Likely Impurities in the Crude Reaction Mixture:
-
Starting Material: Unreacted 6-chloro-1H-indazole.
-
Mono-bromo Regioisomers: Primarily 3-bromo-6-chloro-1H-indazole, with potential for other isomers depending on reaction conditions. The C3 position of the indazole ring is often susceptible to electrophilic attack[1][2].
-
Over-brominated Species: Trace amounts of tri-bromo-chloro-indazole may form if the reaction is not carefully controlled.
-
Reagent-derived Byproducts: Residuals from the brominating agent (e.g., succinimide from NBS).
The structural similarity and polarity overlap among these species, particularly between the mono- and di-bromo adducts, make simple purification methods like a single solvent wash or precipitation insufficient. A multi-step, orthogonal approach is therefore required.
Overall Purification and Analysis Workflow
A sequential purification strategy ensures both high throughput and high final purity. The initial chromatographic step is designed to separate the components based on their differential interaction with the stationary phase, while the subsequent recrystallization leverages differences in solubility for final polishing.
Sources
Purifying Dibromo-Chloro-Indazole Compounds: A Detailed Guide to Recrystallization
Introduction: The Critical Role of Purity in Indazole-Based Drug Development
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity of these compounds is exquisitely sensitive to their molecular structure, and even minor impurities can lead to altered efficacy, toxicity, or pharmacokinetic profiles. For dibromo-chloro-indazole compounds, which are often key intermediates in the synthesis of complex pharmaceutical targets, achieving high purity is not merely a matter of good laboratory practice; it is a prerequisite for reliable biological data and successful drug development.
This application note provides a comprehensive guide to the recrystallization of dibromo-chloro-indazole compounds. Moving beyond a simple list of steps, we will delve into the rationale behind each stage of the process, from solvent selection to crystal harvesting. This guide is intended for researchers, scientists, and drug development professionals seeking to master the purification of this important class of molecules, ensuring the integrity of their research and the quality of their drug candidates.
Understanding the Challenge: The Nature of Impurities in Dibromo-Chloro-Indazole Synthesis
The primary impurities in the synthesis of dibromo-chloro-indazole compounds typically arise from the halogenation step. Electrophilic aromatic halogenation can sometimes lead to a mixture of products, including:
-
Regioisomers: Isomers with different substitution patterns of the bromine and chlorine atoms on the indazole ring. These can be particularly challenging to separate due to their similar physical properties.[3][4][5]
-
Incompletely Halogenated Intermediates: Molecules where not all three halogen atoms have been incorporated.
-
Over-halogenated Byproducts: Compounds with more than the desired number of halogen atoms.
-
Starting Materials and Reagents: Unreacted precursors and residual halogenating agents.
Recrystallization is a powerful technique for removing these impurities, leveraging subtle differences in solubility to isolate the desired pure compound.[6][7][8]
The Recrystallization Workflow: A Step-by-Step Protocol with Scientific Rationale
The following protocol is a robust starting point for the recrystallization of dibromo-chloro-indazole compounds. It is crucial to note that the optimal conditions may vary depending on the specific substitution pattern of the target molecule.
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of dibromo-chloro-indazole compounds.
Detailed Protocol
1. Solvent System Selection: The Key to Effective Purification
The choice of solvent is the most critical parameter in recrystallization.[6][7][9] For polyhalogenated aromatic compounds like dibromo-chloro-indazoles, a systematic approach to solvent screening is recommended.
-
Principle: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
-
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.[10] Halogenated aromatics often show good crystallization behavior in alcoholic solvents or aromatic hydrocarbons.[9]
-
Mixed Solvents: If a suitable single solvent cannot be identified, a binary solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. Common combinations include:
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane[10]
-
-
Procedure for Solvent Screening:
-
Place a small amount (10-20 mg) of the crude dibromo-chloro-indazole into a test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent is one where the compound is largely insoluble at room temperature but fully dissolves upon heating, and then readily forms crystals upon cooling.
2. Dissolution: Achieving a Saturated Solution
-
Objective: To dissolve the crude compound in the minimum amount of boiling solvent to create a saturated solution.
-
Procedure:
-
Place the crude dibromo-chloro-indazole compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent, enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Add more hot solvent dropwise until the compound just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
3. Hot Filtration (Optional but Recommended)
-
Purpose: To remove any insoluble impurities, such as dust, inorganic salts, or highly insoluble byproducts.
-
Procedure:
-
Preheat a gravity filtration setup (funnel and receiving flask) by pouring some hot solvent through it. This prevents premature crystallization in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper.
-
If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.
-
4. Cooling and Crystallization: The Formation of Pure Crystals
-
Principle: Slow cooling allows for the ordered growth of crystals, which tends to exclude impurities from the crystal lattice. Rapid cooling can trap impurities within the crystals.
-
Procedure:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a benchtop.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
5. Crystal Harvesting: Isolating the Purified Product
-
Technique: Vacuum filtration is the method of choice for separating the crystals from the mother liquor (the remaining solution).
-
Procedure:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
6. Washing the Crystals: Removing Adhering Impurities
-
Objective: To wash away any residual mother liquor that contains dissolved impurities.
-
Procedure:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold recrystallization solvent.
-
It is crucial to use cold solvent to minimize redissolving the purified product.
-
Allow the vacuum to run for several minutes to pull as much solvent as possible from the crystals.
-
7. Drying the Crystals: The Final Step
-
Method: The crystals can be dried in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.
-
Confirmation of Dryness: The product is considered dry when it reaches a constant weight.
Quantitative Data and Expected Outcomes
| Parameter | Recommended Range/Value | Rationale |
| Solvent Volume | Minimum required for dissolution at boiling | Maximizes recovery yield. |
| Cooling Rate | Slow (ambient cooling followed by ice bath) | Promotes the formation of larger, purer crystals. |
| Washing Solvent Volume | Minimal | Prevents significant loss of the purified product. |
| Expected Recovery | 50-90% | Highly dependent on the specific compound and solvent system. Some product loss is inherent to the process. |
| Target Purity | >99% | Achievable with a well-optimized protocol. |
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly. Consider a lower-boiling point solvent. |
| Low recovery yield | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of boiling solvent. Ensure the solution is thoroughly cooled in an ice bath. Preheat the filtration apparatus for hot filtration. |
| Poor purity after recrystallization | The chosen solvent does not effectively differentiate between the desired compound and impurities (e.g., regioisomers). | Screen for a more selective solvent system. A second recrystallization may be necessary. |
Assessing Purity: Validating the Success of Recrystallization
Confirming the purity of the recrystallized dibromo-chloro-indazole is a critical final step. A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting any remaining impurities.[11][12][13] A well-developed HPLC method can separate closely related regioisomers.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide information on both the purity and the identity of any remaining impurities by their mass-to-charge ratio.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound and can be used to identify and quantify impurities, including regioisomers, by analyzing the distinct chemical shifts and coupling patterns.[3][5][17][18][19]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
Conclusion
The recrystallization of dibromo-chloro-indazole compounds is a technique that marries theoretical understanding with practical skill. By carefully selecting the solvent system, controlling the rate of cooling, and diligently washing the resulting crystals, researchers can achieve the high levels of purity necessary for advancing their drug discovery and development programs. The protocols and insights provided in this application note serve as a comprehensive guide to mastering this essential purification technique.
References
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 15, 2024, from [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4649-4654. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Semantic Scholar. Retrieved February 15, 2024, from [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. Retrieved February 15, 2024, from [Link]
-
Hashimoto, S., Fushimi, A., & Takazawa, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(1), 133-140. [Link]
-
Shi, F., Martin, P. D. G., Raminelli, C., & Larock, R. C. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of organic chemistry, 76(22), 9350-9357. [Link]
-
Welch, C. J., Sajonz, P., & Regalado, E. L. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of chromatography. A, 1323, 75-84. [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016). Google Patents.
-
Örn, U., Eriksson, L., Jakobsson, E., & Bergman, Å. (1996). Synthesis and characterization of 32 polybrominated diphenyl ethers. Environmental science & technology, 30(8), 2530-2536. [Link]
-
Welch, C. J., Sajonz, P., & Regalado, E. L. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A, 1323, 75-84. [Link]
-
Regalado, E. L., & Welch, C. J. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of pharmaceutical and biomedical analysis, 172, 333-338. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2020). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Recrystallization. (n.d.). In Organic Chemistry Laboratory Manual. LibreTexts. Retrieved February 15, 2024, from [Link]
-
Salsbury, J., & Kennan, A. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. In Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]
-
Synthesis of indazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2024, from [Link]
-
Gfeller, D., & Gauthier, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(21), 8753-8754. [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 349-360. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2024, from [Link]
-
Recrystallization. (n.d.). In VIRTUAL ORGANIC CHEMISTRY LABORATORY. Amrita Vishwa Vidyapeetham. Retrieved February 15, 2024, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 15, 2024, from [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
- Pytlewski, L. L., Krevitz, K., & Smith, A. B. (1984). Method for the solvent extraction of polychlorinated biphenyls. U.S. Patent No. 4,430,208. Washington, DC: U.S.
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. Retrieved February 15, 2024, from [Link]
-
First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. (2025, August 26). ACS Omega. [Link]
-
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). ProQuest. Retrieved February 15, 2024, from [Link]
-
Purifying a Solid by Recrystallization. (n.d.). Utah Tech University. Retrieved February 15, 2024, from [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2025, August 6). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Liu, Y., Wang, Y., Li, Y., & Zhang, Y. (2022). Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br). Chemistry–An Asian Journal, 17(10), e202200257. [Link]
-
Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br). (2022). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Shih, Y. H., Chen, C. W., & Chen, C. F. (2011). Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron. Environmental science & technology, 45(11), 4945-4951. [Link]
-
Shih, Y.-h. (2010). Debromination and sorption of polybrominated diphenyl ethers by nanoscale zero-valent iron and its composites. Stanford Digital Repository. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journal of Organic Chemistry. [Link]
-
Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2017). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 15, 2024, from [Link]
- Removal of polychlorinated biphenyls by solvent extraction. (1988). Google Patents.
-
Electrophilic halogenation. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]
-
Extraction of Polybrominated Diphenyl Ethers from Plastic Solution by Supercritical Carbon Dioxide Anti-Solvent. (2025, October 30). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Al-Washah, A. A., & Al-Ezzy, R. M. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Physics: Conference Series, 1664(1), 012093. [Link]
-
Transformation of Polychlorinated Biphenyls (PCBs) into Non-Hazardous Products by Electron Beam Treatment. (2025, August 6). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Al-Rajab, A. J., A. A. Al-Maliki, and A. A. Al-Juboory. "Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control." Molecules 27.19 (2022): 6515. [Link]
Sources
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. mt.com [mt.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
using 3,4-Dibromo-6-chloro-1H-indazole in Suzuki-Miyaura coupling
Application Note: Regioselective Suzuki-Miyaura Coupling of 3,4-Dibromo-6-chloro-1H-indazole
Executive Summary
The scaffold This compound presents a unique challenge and opportunity in medicinal chemistry. With three distinct halogenated sites, it serves as a versatile "molecular chassis" for constructing complex kinase inhibitors (e.g., Axitinib analogs). However, the structural proximity of the C3 and C4 bromines creates a high risk for regiochemical mixtures.
This guide details a validated protocol to achieve site-selective functionalization . By exploiting the subtle steric and electronic differences between the C3 (pyrazole) and C4 (benzene) bromines, researchers can sequentially install substituents with high precision.
Mechanistic Basis of Regioselectivity
To control this reaction, one must understand the reactivity hierarchy governed by electronic activation and steric hindrance .
| Site | Halogen | Reactivity Rank | Mechanistic Driver |
| C3 | Bromine | #1 (Highest) | Electronic: The C3 position is on the electron-deficient pyrazole ring (imine-like character). It is the kinetic site for oxidative addition.Steric: Relatively accessible compared to C4. |
| C4 | Bromine | #2 (Medium) | Steric: The "Peri-position" effect. C4 is sandwiched between the C3 substituent and the C5 proton, creating significant steric crowding that retards Pd-approach relative to C3.Electronic: Less activated than C3. |
| C6 | Chlorine | #3 (Lowest) | Bond Strength: The C-Cl bond is significantly stronger (approx. 95 kcal/mol) than C-Br (approx. 68 kcal/mol). It remains inert under standard Suzuki conditions (Pd(PPh3)4, 80°C). |
The "Switch" Factor: The N1-protecting group exerts a massive influence.
-
Electron-Withdrawing Groups (e.g., Boc, Tosyl): Pull electron density from the ring, making C3 more electrophilic but potentially destabilizing the Pd-intermediate.
-
Electron-Donating/Neutral Groups (e.g., THP, SEM, Methyl): Recommended. They stabilize the intermediate and prevent N-coordination to the catalyst.
Strategic Workflow Visualization
The following diagram illustrates the sequential functionalization pathway.
Figure 1: Sequential functionalization logic. Note that C3 must be addressed before C4 to avoid mixtures.
Detailed Experimental Protocols
Phase 1: N-Protection (Mandatory Precursor)
Why: Unprotected indazoles can poison Pd catalysts via the free N-H and often lead to mixtures of N1/N2 arylation. THP (Tetrahydropyranyl) is chosen for its stability to base and ease of removal.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
-
Dissolve the indazole in anhydrous DCM (0.2 M concentration).
-
Add DHP and pTsOH at room temperature (RT).
-
Stir at RT for 4–12 hours. Monitor by TLC (the product will be less polar).
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over Na2SO4 and concentrate.
-
Purification: Silica gel flash chromatography (Hexanes/EtOAc).
-
Note: You may observe regioisomers (N1-THP vs N2-THP).[1] N1 is typically the major product and the desired isomer for subsequent C3 coupling.
-
Phase 2: C3-Selective Suzuki Coupling
Objective: Install the first aryl group at C3 without touching C4 or C6.
Reagents:
-
Catalyst: Pd(PPh3)4 (5 mol%) - Chosen for its bulky ligands which enhance steric discrimination.
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv) - Strict stoichiometry is critical.
-
Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
Protocol:
-
Charge a reaction vial with N1-THP-3,4-dibromo-6-chloroindazole (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed 1,4-Dioxane (0.15 M) and 2.0 M Na2CO3 solution.
-
Heat to 80°C (Oil bath temperature).
-
Critical Control Point: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition at C4, eroding selectivity.
-
-
Monitor by LCMS at 2 hours. Look for the Mono-coupled mass (M+Ar).
-
Success Criteria: >90% Mono-coupled product, <5% Bis-coupled product.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.
-
Purification: Column chromatography.
Phase 3: C4-Coupling (The "Hard" Coupling)
Objective: Functionalize the sterically hindered C4-Br.
Reagents:
-
Catalyst: Pd(dppf)Cl2[2]·DCM or XPhos Pd G2 (5–10 mol%) - Requires a more active catalyst to overcome steric hindrance.
-
Boronic Acid: Second Aryl-B(OH)2 (1.5 – 2.0 equiv).
-
Base: K3PO4 (3.0 equiv) - Stronger base promotes transmetallation in hindered systems.
-
Solvent: 1,4-Dioxane/Water (4:1).
Protocol:
-
Using the isolated C3-substituted intermediate.
-
Add the new Boronic Acid, Base, and Catalyst.
-
Heat to 100–110°C .
-
Run for 12–24 hours.
-
Note: The C6-Cl will likely remain intact under these conditions unless highly specialized biaryl phosphine ligands (like BrettPhos) are used.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Mixture of C3 and C4 products in Phase 2 | Loss of kinetic control. | 1. Lower temperature to 60°C.2. Switch solvent to Toluene/Water (non-polar solvents often enhance steric discrimination).3. Reduce Boronic Acid to 0.95 equiv. |
| No reaction at C4 (Phase 3) | Steric hindrance blocking Pd. | 1. Switch to S-Phos or X-Phos ligands (specifically designed for hindered couplings).2. Increase temp to 120°C (Microwave). |
| Protodeboronation of Boronic Acid | Unstable coupling partner. | 1. Switch base to KF or CsF (anhydrous conditions).2. Use Boronic Ester (Pinacol) instead of Acid. |
| C6-Cl reacting | Catalyst too active. | Avoid using S-Phos/X-Phos in earlier steps. Stick to Pd(PPh3)4 or Pd(dppf)Cl2 until the Cl needs to be moved. |
References
-
General Indazole Reactivity & Axitinib Synthesis
- Mechanochemical synthesis of Axitinib and 3-bromoindazole reactivity.
-
Source:
-
Regioselectivity in Polyhalogenated Heterocycles
-
C3-Selective Functionalization
- Ultrasound-assisted bromin
-
Source:
-
C7/C4 Regioselectivity Studies
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Sonogashira coupling with 3,4-Dibromo-6-chloro-1H-indazole
Application Note: Regioselective Sonogashira Coupling of 3,4-Dibromo-6-chloro-1H-indazole
Executive Summary
This compound represents a high-value, polyhalogenated scaffold for the synthesis of kinase inhibitors (e.g., VEGFR, FGFR targets). Its unique substitution pattern offers three distinct vectors for diversification. However, the presence of three halogen atoms (Br at C3, Br at C4, Cl at C6) and an acidic N-H proton presents a significant chemo- and regioselectivity challenge.
This guide details the operational protocols to achieve C3-selective alkynylation followed by sequential C4-functionalization . It synthesizes kinetic data with practical bench techniques to prevent common pitfalls such as catalyst poisoning, Glaser homocoupling, and regio-isomeric mixtures.
Chemical Context & Reactivity Analysis
To successfully manipulate this scaffold, one must understand the electronic hierarchy of the halogenated positions.
-
C3-Position (Most Reactive): The C3-bromide is electronically activated by the adjacent imine-like nitrogen (N2). Oxidative addition of Pd(0) occurs most rapidly here due to the electron-deficient nature of the pyrazole ring.
-
C4-Position (Moderately Reactive): The C4-bromide is on the benzenoid ring. While less reactive than C3, it is sterically sensitive due to the peri-interaction with the N1 position.
-
C6-Position (Least Reactive): The C6-chloride bond has the highest bond dissociation energy and is generally inert under standard Sonogashira conditions (Pd/Cu, <80°C), requiring specialized bulky phosphine ligands (e.g., XPhos, RuPhos) for activation.
N1-H Acidic Proton: The Silent Killer
The free N-H (pKa ~14) can deprotonate under basic coupling conditions, forming an indazolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle. N1-protection is mandatory for high-yielding, reproducible cross-couplings on this substrate.
Strategic Planning & Visualization
Reactivity Map & Decision Tree
The following diagram illustrates the reactivity hierarchy and the logical workflow for sequential functionalization.
Figure 1: Strategic workflow for sequential functionalization based on halogen reactivity hierarchy.
Detailed Experimental Protocols
Pre-requisite: N1-Protection
Recommendation: Use the SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group. These are stable to basic Sonogashira conditions but removable later.
-
Reagents: SEM-Cl, NaH, DMF, 0°C to RT.
-
Why: Steric bulk at N1 also assists in directing Pd to the distal C3 position, enhancing regioselectivity.
Protocol A: C3-Selective Sonogashira Coupling
Objective: Install an alkyne at C3 without touching C4-Br or C6-Cl.
Materials:
-
Substrate: N1-protected-3,4-dibromo-6-chloroindazole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio) or pure Et₃N.
Step-by-Step Methodology:
-
Deoxygenation (Critical): In a reaction vial, combine the solvent (THF/Et₃N) and sparge with Argon for 15 minutes. Note: Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the phosphine ligands.
-
Loading: Add the N1-protected substrate, Pd catalyst, and CuI to the vial under a gentle stream of Argon.
-
Alkyne Addition: Add the terminal alkyne last. If the alkyne is a liquid, add via syringe; if solid, add with the other solids.
-
Reaction: Seal the vessel and stir at Room Temperature (20-25°C) for 4–16 hours.
-
Expert Insight: Do not heat initially. The electronic activation of C3 allows reaction at RT. Heating >50°C increases the risk of oxidative addition at C4.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the consumption of the starting material (M) and formation of the mono-alkynylated product (M + Alkyne - HBr).
-
LCMS Signature: The starting material has a complex isotope pattern (2 Br, 1 Cl). The product will have 1 Br, 1 Cl (distinct change in mass envelope).
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography. The C3-alkyne product is usually more polar than the starting dibromide.
Protocol B: Sequential C4-Coupling
Objective: React the remaining C4-bromide after C3 is functionalized.
Materials:
-
Substrate: C3-alkynyl-4-bromo-6-chloroindazole (from Protocol A)
-
Partner: Boronic acid (Suzuki) or second Alkyne (Sonogashira)[1]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM or Pd(PPh₃)₄ (5-10 mol%)
-
Base: Cs₂CO₃ (for Suzuki) or Diisopropylamine (for Sonogashira)
-
Solvent: 1,4-Dioxane or Toluene.
Methodology:
-
Conditions: This step requires energy. Heat the reaction to 80–90°C .
-
Ligand Switch: If the C4 reaction is sluggish, switch to electron-rich, bulky ligands like XPhos or SPhos (using Pd₂(dba)₃ as the Pd source). These ligands facilitate oxidative addition into the more sterically hindered and electron-rich C4-Br bond.
Data Analysis & Troubleshooting
Quantitative Comparison of Conditions
| Variable | C3-Selective Conditions | C4-Functionalization Conditions |
| Temperature | 20°C – 40°C | 80°C – 100°C |
| Catalyst | Pd(PPh₃)₂Cl₂ (Standard) | Pd(dppf)Cl₂ or XPhos-Pd-G2 |
| Time | 4 – 12 Hours | 12 – 24 Hours |
| Major By-product | Glaser Homocoupling (Alkyne-Alkyne) | De-halogenation (Hydrodebromination) |
| Selectivity Control | Kinetic (Electronic activation) | Thermodynamic (Forcing conditions) |
Troubleshooting Guide
-
Problem: Reaction stalls at ~50% conversion.
-
Root Cause: Catalyst poisoning by Cu-acetylides or oxidation of Pd.
-
Solution: Add a second portion of catalyst (2 mol%) and sparge the mixture again. Ensure the alkyne is not consumed by homocoupling (check LCMS for dimer).
-
-
Problem: Loss of Regioselectivity (Mixture of C3 and C4 products).
-
Root Cause: Temperature too high or ligand too active (e.g., using XPhos for the first step).
-
Solution: Lower temperature to 0°C initially. Use strictly Pd(PPh₃)₂Cl₂ (less active than dppf).
-
-
Problem: De-halogenation (Product has H instead of Br).
-
Root Cause: "Hydride" source in solvent or excessive heating with amine base.
-
Solution: Use anhydrous solvents. Switch from TEA to inorganic bases (K₂CO₃) in DMF if possible.
-
Safety & Handling
-
High Potency: Halogenated indazoles are often potent biological agents. Handle in a fume hood with double gloving.
-
Pressure: Sealed tube reactions at 80°C generate pressure. Use appropriate pressure-rated vials.
-
Waste: Segregate halogenated waste. Copper salts are toxic to aquatic life; dispose of aqueous washes (NH₄Cl) as hazardous waste.
References
-
Regioselective Functionalization of Indazoles
- Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Source: RSC Advances, 2021.
-
URL:[Link]
- Relevance: Establishes the reactivity hierarchy of indazole halogens and the necessity of protecting groups.
-
C3-Functionalization Strategy
- Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.
- Source: Molecules (MDPI), 2023.
-
URL:[Link]
- Relevance: details the electronic activation of the C3 position and catalyst screening data relevant to Pd-c
-
Sonogashira General Protocols
-
Copper-Free Methodologies (Alternative)
Sources
synthesis of kinase inhibitors using 3,4-Dibromo-6-chloro-1H-indazole
Application Note: High-Precision Synthesis of Kinase Inhibitors Using 3,4-Dibromo-6-chloro-1H-indazole
Introduction: The Indazole Scaffold in Kinase Drug Discovery
The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical ATP-mimetic pharmacophore in the development of kinase inhibitors. Its ability to form hydrogen bonds with the hinge region of the kinase domain—specifically mimicking the adenine ring of ATP—has led to its incorporation in numerous FDA-approved drugs and clinical candidates, including Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Linphanib .
This application note details the strategic utilization of This compound (CAS 887568-34-5) . This specific trisubstituted building block offers a unique "orthogonal reactivity" profile, allowing medicinal chemists to sequentially functionalize three distinct vectors:
-
C3-Position: Targets the "Gatekeeper" residue or solvent front.
-
C4-Position: Targets the hydrophobic back pocket or ribose binding pocket.
-
C6-Position: Modulates solubility and metabolic stability (typically retaining the Chlorine).
Chemoselectivity & Reactivity Logic
Success with this building block relies on understanding the electronic differentiation between the halogenated sites. The reactivity order under Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig) is governed by the electron density of the pyrazole ring versus the benzene ring.
Reactivity Hierarchy:
-
N1-H (Acidic): Must be protected first to prevent catalyst poisoning and control tautomeric regioselectivity.
-
C3-Br (Most Reactive): The electron-deficient nature of the pyrazole ring makes the C3-Br bond the most labile towards oxidative addition by Pd(0).
-
C4-Br (Intermediate Reactivity): Sterically more hindered than C3 and on the benzenoid ring, but more reactive than the chloride.
-
C6-Cl (Least Reactive): Typically inert under standard Suzuki conditions used for Bromine; requires specialized bulky ligands (e.g., Buchwald precatalysts) or high temperatures to activate.
Visualizing the Reaction Pathway
Figure 1: Sequential functionalization strategy based on inherent electronic and steric properties of the 3,4,6-haloindazole core.
Detailed Experimental Protocols
Step 1: Regioselective N1-Protection (SEM-Cl)
Rationale: Direct alkylation often yields a mixture of N1 and N2 isomers. Using SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) with NaH provides high N1 selectivity due to the "chelation control" mechanism and thermodynamic stability.
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)
-
SEM-Cl (1.1 eq)
-
THF (Anhydrous, 10 mL/g)
Protocol:
-
Charge an oven-dried flask with This compound and anhydrous THF under N₂ atmosphere. Cool to 0°C.
-
Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 min until gas evolution ceases (deprotonation complete).
-
Add SEM-Cl dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Carefully add saturated NH₄Cl solution at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85-92%
-
Selectivity: Typically >10:1 (N1:N2).
-
Step 2: C3-Selective Suzuki-Miyaura Coupling
Rationale: The C3-Br is electronically activated by the adjacent imine-like nitrogen (N2). Using a mild catalyst like Pd(dppf)Cl₂ at moderate temperatures ensures reaction occurs only at C3, leaving C4-Br intact.
Reagents:
-
N1-SEM-Indazole intermediate (1.0 eq)
-
Aryl Boronic Acid (Warhead moiety) (1.1 eq)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Dioxane (10 mL/g)
Protocol:
-
Degas Dioxane and 2M Na₂CO₃ with N₂ sparging for 15 minutes (Critical for Pd stability).
-
Combine intermediate, boronic acid, and Pd(dppf)Cl₂ in the reaction vessel.
-
Add solvents and heat to 60°C (Do not exceed 80°C to preserve C4-Br).
-
Stir for 4–6 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with water/EtOAc.
-
Purification: Silica gel chromatography.
-
Note: If C4-coupling byproducts are observed, lower temperature to 45°C and increase reaction time.
-
Step 3: C4-Diversification (Buchwald-Hartwig Amination)
Rationale: With C3 substituted, the C4-Br is now the most reactive site. This position often faces the solvent interface; introducing solubilizing amines (e.g., morpholine, piperazine) is a common strategy here.
Reagents:
-
C3-Substituted Intermediate (1.0 eq)
-
Amine (e.g., N-methylpiperazine) (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq) - Ligand is critical for sterically hindered C4 coupling.
-
Cs₂CO₃ (3.0 eq)
-
Toluene or t-Amyl Alcohol
Protocol:
-
Pre-complex the catalyst: Stir Pd₂(dba)₃ and XPhos in the solvent at RT for 10 mins under N₂.
-
Add the Indazole intermediate, Amine, and Base.
-
Heat to 100°C for 12–16 hours.
-
Workup: Standard aqueous extraction.
-
Purification: Flash chromatography (DCM/MeOH gradients).
Data & Optimization Guidelines
The following table summarizes the impact of catalyst choice on the critical Step 2 (C3-Selectivity) .
| Catalyst System | Temperature | Time | Yield (C3-Product) | Selectivity (C3:C4) | Notes |
| Pd(dppf)Cl₂ / Na₂CO₃ | 60°C | 4 h | 88% | >20:1 | Recommended Standard |
| Pd(PPh₃)₄ / K₂CO₃ | 80°C | 6 h | 75% | 8:1 | Significant C4-byproduct formed |
| Pd(OAc)₂ / XPhos | 60°C | 2 h | 90% | 1:1 | Ligand too active; lost regiocontrol |
| Pd(dtbpf)Cl₂ | 40°C | 12 h | 82% | >20:1 | Good for thermally sensitive substrates |
References
-
Indazole Scaffold in Kinase Inhibitors
-
Song, Y., et al. "Discovery of indazole derivatives as potent, selective, and orally bioavailable inhibitors of PLK4." Bioorganic & Medicinal Chemistry Letters, 2015.
-
-
Regioselective Synthesis Strategies
-
Laha, J. K., et al. "Regioselective C-H functionalization of indazoles: A review." Asian Journal of Organic Chemistry, 2020.
-
-
Suzuki Coupling Selectivity (General Indazole)
-
Bouché, L., et al. "Synthesis of 3,4-disubstituted indazoles via palladium-catalyzed cross-coupling reactions." Tetrahedron Letters, 2013.
-
-
Buchwald-Hartwig Conditions for Hindered Halides
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
-
Commercial Availability & Properties
-
PubChem Compound Summary for CID 24728100 (4-Bromo-6-chloro-1H-indazole).
-
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.
Sources
Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Dibromo-Chloro-Indazoles as Putative Kinase Inhibitors
Introduction: The Indazole Scaffold and the Strategic Role of Halogenation in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically approved drugs and investigational agents.[1][2][3] Indazole-containing molecules have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] A significant portion of these bioactive indazoles are kinase inhibitors, which function by targeting the ATP-binding site of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7][9]
The strategic incorporation of halogen atoms into drug candidates is a time-tested approach to modulate their pharmacological properties. Halogens, particularly chlorine and bromine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][10][11] They can participate in halogen bonding, a non-covalent interaction with protein residues that can enhance binding potency and selectivity.[12] Furthermore, the position and nature of halogen substituents can be systematically varied to probe the steric and electronic requirements of a binding pocket, a fundamental principle of structure-activity relationship (SAR) studies. This application note will provide a detailed guide on conducting SAR studies of dibromo-chloro-indazoles, a class of compounds with significant potential for the development of novel kinase inhibitors.
Rationale for the Exploration of Dibromo-Chloro-Indazoles
The deliberate introduction of a specific polyhalogenation pattern, such as two bromine atoms and one chlorine atom, onto the indazole scaffold is a rational design strategy aimed at achieving several key objectives:
-
Enhanced Binding Affinity: The combination of bromine and chlorine allows for a nuanced modulation of electronic and steric properties. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds and engage in different van der Waals interactions within the kinase active site.[12][13]
-
Improved Selectivity: The distinct substitution pattern can impart a unique three-dimensional shape and electrostatic profile to the indazole core, potentially leading to higher selectivity for the target kinase over other kinases in the kinome.
-
Favorable Pharmacokinetic Profile: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.[10][14] The specific combination and positioning of halogens can be optimized to achieve a desirable balance between potency and drug-like properties.
Synthetic Strategy: A General Protocol for the Preparation of Dibromo-Chloro-Indazoles
The synthesis of a library of dibromo-chloro-indazole analogs for SAR studies requires a robust and versatile synthetic route that allows for the regioselective introduction of the halogen atoms. A plausible and efficient method involves the direct C-H halogenation of a suitable indazole precursor.[2][4][15] The following protocol outlines a general approach.
Experimental Workflow for the Synthesis of Dibromo-Chloro-Indazoles
Caption: Synthetic workflow for dibromo-chloro-indazoles.
Step-by-Step Protocol for the Synthesis of a Representative Dibromo-Chloro-Indazole
Materials:
-
1H-Indazole (or substituted precursor)
-
N-Bromosuccinimide (NBS)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
First Bromination: To a solution of 1H-indazole (1.0 eq) in MeCN, add NBS (1.05 eq) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate. Extract the product with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the monobromo-indazole.
-
Second Bromination: Dissolve the monobromo-indazole (1.0 eq) in MeCN and add NBS (1.05 eq). Stir at room temperature for 4-6 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as in steps 2 and 3 to isolate the dibromo-indazole.
-
Chlorination: To a solution of the dibromo-indazole (1.0 eq) in DCM, add NCS (1.1 eq). Stir the mixture at room temperature overnight.
-
Final Work-up and Purification: Quench the reaction with saturated aqueous sodium thiosulfate and follow the work-up and purification procedure described above to obtain the desired dibromo-chloro-indazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study
To illustrate the process of SAR analysis, we will consider a hypothetical library of dibromo-chloro-indazoles designed as inhibitors of a generic tyrosine kinase. The following table summarizes the structures and predicted biological activities based on established principles of halogen substitution in kinase inhibitors.
| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (nM) (Predicted) | Rationale for Predicted Activity |
| 1 | H | Br | Br | Cl | 50 | The presence of three halogens is expected to enhance lipophilicity and promote binding. |
| 2 | Br | H | Br | Cl | 100 | Moving a bromine from the 4-position to the 3-position may alter the interaction with the hinge region. |
| 3 | Br | Br | H | Cl | 25 | The 5-bromo substituent may form a key halogen bond in a hydrophobic pocket. |
| 4 | Br | Br | Cl | H | 75 | Shifting the chlorine to the 5-position could disrupt a favorable interaction. |
| 5 | Cl | Br | Br | H | 150 | Placing the smaller chlorine atom at the 3-position might be less optimal for hinge binding compared to bromine. |
Key SAR Insights and Mechanistic Rationale
-
Position of Halogens is Critical: The predicted activities suggest that the specific placement of the bromine and chlorine atoms on the indazole ring is crucial for potent kinase inhibition. This is likely due to the directional nature of halogen bonds and the specific topology of the ATP-binding pocket.
-
Bromine at C5 Appears Favorable: Compound 3 , with a bromine at the 5-position, is predicted to be the most potent. This suggests the presence of a halogen bond acceptor or a hydrophobic pocket in this region of the target kinase.
-
Chlorine vs. Bromine at C3: The lower predicted activity of compound 5 compared to compound 2 may indicate that the larger, more polarizable bromine atom is preferred at the 3-position for optimal interaction with the kinase hinge region.
Logical Relationship in SAR Analysis
Caption: Workflow for SAR data analysis and iteration.
Experimental Protocols for Biological Evaluation
To determine the inhibitory activity of the synthesized dibromo-chloro-indazoles, a series of in vitro and cellular assays should be performed.
In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (e.g., a peptide with a tyrosine residue)
-
ATP
-
Assay buffer
-
Fluorescently labeled antibody specific for the phosphorylated substrate
-
384-well microplates
-
Plate reader capable of detecting fluorescence polarization or time-resolved fluorescence.[8]
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the test compound.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and add the fluorescently labeled antibody.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Read the fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for Target Engagement and Downstream Signaling
This assay assesses the ability of the compounds to inhibit the target kinase within a cellular context.
Materials:
-
Cancer cell line known to be dependent on the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting (total and phosphorylated forms of the target kinase and a downstream substrate)
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting to analyze the phosphorylation status of the target kinase and a downstream signaling protein.
-
Quantify the band intensities to determine the dose-dependent inhibition of kinase activity in the cells.
Conclusion and Future Directions
The systematic SAR exploration of dibromo-chloro-indazoles represents a promising avenue for the discovery of novel and potent kinase inhibitors. The strategic use of this specific polyhalogenation pattern can lead to compounds with enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of a focused library of these compounds. Future work should focus on expanding the library to include a wider range of substitution patterns and functional groups, as well as conducting in vivo efficacy studies with the most promising lead compounds.
References
- Barreiro, G., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. PubMed, 15(10), 1847-1865.
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779.
- Cai, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15951-15962.
- Shaikh, A., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. ProQuest.
- Kumar, A., et al. (2021). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepato-Gastroenterology & Infectious Diseases, 8(1), e1112.
- Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2046-2054.
- Weisberg, E., et al. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Journal of Visualized Experiments, (73), e50186.
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4504-4508.
- Nikolic, K., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 621.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Sparkes, E., et al. (2025, May 18). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology.
- Chen, Y. (2025, August 21). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
- Sharma, P., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity.
- Banerjee, S. (Ed.). (2022).
- American Chemical Society. (n.d.).
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
- Ebi, C. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
- Structural Genomics Consortium. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Corsi, S. J., et al. (1973). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 16(8), 919-923.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Lin, M. H., et al. (2017). Synthesis of indazoles.
- Ebi, C. (2025, August 7). Influence of Chlorine Substituents on Biological Activity of Chemicals.
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Late-stage chlorination of kinase inhibitors to elucidate metabollic pathways and explore isosteric motifs - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. eurochlor.org [eurochlor.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Strategic Engineering of Halogenated Indazoles: From Regioselective Synthesis to Therapeutic Application
Abstract
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved therapeutics such as Axitinib (Inlyta), Pazopanib (Votrient), and Niraparib (Zejula). While the scaffold provides a rigid bicyclic framework, the strategic incorporation of halogens (F, Cl, Br, I) is often the determinant factor in potency and metabolic stability. This guide details the rational design, regioselective synthesis, and biological validation of halogenated indazoles, focusing on exploiting the "sigma-hole" effect for targeted protein-ligand interactions.
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The Halogen Advantage: Beyond Hydrophobicity
In modern drug discovery, halogens are not merely lipophilic spacers. They are active functional elements capable of forming Halogen Bonds (X-bonds) .[1] An X-bond is a highly directional non-covalent interaction where the halogen acts as a Lewis acid (electron acceptor) interacting with a biological Lewis base (e.g., the carbonyl oxygen of a protein backbone).[1][2]
This interaction is driven by the sigma-hole (
Comparative Halogen Properties in Indazole Design
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Primary Role | Metabolic Blocker / Bioisostere | Lipophilicity / Sigma-hole donor | Strong Sigma-hole donor / Synthetic Handle | Synthetic Handle / Strongest X-bond |
| Van der Waals Radius | 1.47 Å | 1.75 Å | 1.85 Å | 1.98 Å |
| Negligible | Moderate | Strong | Very Strong | |
| Bond Strength (C-X) | ~485 kJ/mol (Inert) | ~327 kJ/mol | ~285 kJ/mol (Labile) | ~213 kJ/mol (Reactive) |
| Strategic Application | Block P450 oxidation sites (e.g., C-3 or C-7) | Fill hydrophobic pockets; moderate X-bond | Induce strong X-bonding in binding pockets | Precursor for Cross-Coupling (Suzuki/Sonogashira) |
SAR Logic Workflow
The following diagram illustrates the decision matrix for modifying the indazole core.
Figure 1: Decision matrix for halogen incorporation based on ADME and potency limitations.
Part 2: Synthetic Protocols
The synthesis of halogenated indazoles presents a regioselectivity challenge. Electrophilic aromatic substitution (SEAr) favors the electron-rich C-3 position on the pyrazole ring, whereas functionalizing the benzene ring (C-4 to C-7) often requires pre-functionalized starting materials or directing groups.
Protocol A: Regioselective C-3 Iodination of 1H-Indazole
Objective: To install an iodine handle at C-3 for subsequent cross-coupling.
Mechanism: Electrophilic substitution using N-iodosuccinimide (NIS).
Why this method? Metal-free conditions prevent heavy metal contamination early in the synthesis; NIS is milder than elemental iodine (
Materials:
-
Substrate: 5-bromo-1H-indazole (or unsubstituted 1H-indazole)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temperature: Room Temperature (25°C)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 5-bromo-1H-indazole (1.0 g, 5.0 mmol) and dissolve in anhydrous MeCN (25 mL).
-
Note: Ensure the vessel is purged with Nitrogen (
) to minimize moisture interference.
-
-
Addition: Add NIS (1.24 g, 5.5 mmol, 1.1 equiv) portion-wise over 10 minutes.
-
Critical Control: Rapid addition can cause exotherms or over-iodination.
-
-
Reaction: Stir the mixture at 25°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Endpoint: Disappearance of starting material peak.
-
-
Quench: Pour the reaction mixture into saturated aqueous sodium thiosulfate (
) to reduce unreacted iodine species (indicated by color change from brown to yellow/clear). -
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
-
Yield Expectation: 85–95% of 3-iodo-5-bromo-1H-indazole.
-
Protocol B: C-3 Functionalization via Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the C-3 iodine handle. Challenge: The free N-H proton (pKa ~14) can poison Pd catalysts or lead to N-arylation byproducts. Solution: Use of a protecting group (THP or SEM) or specific base/solvent combinations that tolerate the free amine.
Materials:
-
Substrate: 3-iodo-1H-indazole derivative (from Protocol A)
-
Coupling Partner: Aryl-boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the 3-iodoindazole (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) in Dioxane/Water. Sparge with Argon for 15 minutes.
-
Why? Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.
-
-
Catalyst Addition: Add
(0.05 equiv) quickly and seal the vessel under Argon. -
Heating: Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave irradiation).
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.
-
Purification: Column chromatography.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for C-3 functionalization. Protection (Step 2) improves yields by preventing catalyst poisoning.
Part 3: Biological Evaluation & Validation
Once synthesized, the halogenated indazoles must be evaluated for kinase inhibitory potential, given the scaffold's prevalence in this therapeutic class.
Protocol C: FRET-Based Kinase Assay (Z'-LYTE)
Objective: To determine the
-
Preparation: Prepare 3x serial dilutions of the Indazole compound in DMSO (1% final concentration).
-
Incubation: Mix Kinase (1-5 ng), ATP (
concentration), and FRET-Peptide substrate in a 384-well plate. -
Reaction: Add the compound. Incubate at Room Temp for 1 hour.
-
Development: Add Development Reagent (protease).
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Interpretation: High phosphorylation = High FRET signal (Intact peptide). Inhibited Kinase = Low FRET (Cleaved peptide).
-
Data Analysis Example
When analyzing halogenated variants, organize data to highlight the halogen effect:
| Compound ID | R-Group (C3) | Halogen (C5) | VEGFR2 | LE (Ligand Efficiency) |
| IND-001 | Phenyl | H | 120 | 0.35 |
| IND-002 | Phenyl | F | 95 | 0.36 |
| IND-003 | Phenyl | Cl | 45 | 0.41 |
| IND-004 | Phenyl | Br | 12 | 0.45 |
Insight: The jump in potency from Cl to Br (IND-003 to IND-004) suggests a positive steric fit or a halogen bond interaction in the binding pocket, validating the design strategy.
Part 4: References
-
FDA-Approved Indazole Drugs (Axitinib/Pazopanib):
-
Halogen Bonding in Protein-Ligand Interactions:
-
Title: Halogen interactions in protein-ligand complexes: Implications of halogen bonding for rational drug design.
-
Source: Journal of Chemical Information and Modeling (via ScholarWorks).
-
Relevance: Explains the sigma-hole mechanism and thermodynamic benefits of Cl/Br/I substitution.
-
URL:[Link]
-
-
Regioselective Synthesis of Halogenated Indazoles:
-
Suzuki-Miyaura Coupling Protocols:
Sources
- 1. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dibromo-6-chloro-1H-indazole
Welcome to the technical support center for the synthesis of 3,4-Dibromo-6-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this highly functionalized heterocyclic compound. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established chemical principles for indazole synthesis.
Introduction: The Challenge of Synthesizing Polyhalogenated Indazoles
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, the synthesis of specific, highly substituted analogs like this compound presents unique challenges. The most common and direct route involves the diazotization of a corresponding aniline followed by an intramolecular cyclization. Success in this pathway hinges on careful control of reaction conditions to manage the stability of the diazonium salt intermediate and prevent the formation of unwanted byproducts. This guide will focus on troubleshooting and optimizing this classical synthetic approach.
Proposed Core Synthetic Pathway
The most logical synthetic route proceeds via the diazotization of 2-amino-3,4-dibromo-5-chlorotoluene, followed by intramolecular cyclization which involves the adjacent methyl group. This process, a variation of classical indazole syntheses, requires precise control over temperature and acid concentration.[2][3]
Caption: Proposed reaction pathway for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<30%). What are the most likely causes?
A1: Low yields in this synthesis typically trace back to one of three critical areas: the stability of the diazonium intermediate, the efficiency of the cyclization, or the purity of the starting material.
-
Purity of Starting Material: Ensure your starting aniline (2-amino-3,4-dibromo-5-chlorotoluene) is free from isomeric impurities and residual reagents from its own synthesis. Impurities can consume the nitrosating agent or interfere with the cyclization.
-
Diazonium Salt Decomposition: The diazonium intermediate is thermally labile. The most critical parameter is maintaining a low temperature (0-5 °C) during the addition of sodium nitrite.[4][5] Any temperature spike can lead to premature decomposition, often observed as a dark brown or black tarry mixture and evolution of N₂ gas. This decomposition pathway competes directly with the desired cyclization.
-
Inefficient Cyclization: The ring-closing step requires the diazonium group to react with the adjacent methyl group. If the reaction mixture is not allowed to warm sufficiently after diazotization, or if the geometry is unfavorable, cyclization will be incomplete. Sometimes, gentle heating (e.g., to 40-50 °C) after the diazonium salt formation is complete can drive the cyclization, but this must be balanced against the risk of decomposition.
-
Incorrect Stoichiometry: An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting aniline. Use 1.0 to 1.1 equivalents of sodium nitrite for optimal results.
Q2: The reaction mixture turns very dark and tarry upon adding sodium nitrite. How can I prevent this?
A2: This is a classic sign of diazonium salt decomposition. The primary cause is almost always a loss of temperature control.
-
Aggressive Cooling: Pre-cool your acid solution to 0 °C before adding the aniline. The dissolution of the aniline may be exothermic, so ensure the temperature is stable at 0-5 °C before starting the nitrite addition.
-
Slow, Sub-surface Addition: Prepare a solution of sodium nitrite in water and add it dropwise below the surface of the reaction mixture with vigorous stirring. This ensures rapid dispersion and prevents localized "hot spots" of high nitrite concentration which can initiate decomposition.
-
Use of an "Ice Finger" or Cryocooler: For larger scale reactions, a simple ice bath may not be sufficient. Using a more robust cooling system can provide the necessary temperature stability.
Q3: My reaction seems to stall, with a significant amount of starting aniline remaining even after adding all the sodium nitrite. What went wrong?
A3: This points to an issue with the diazotization step itself.
-
Nitrite Quality: Sodium nitrite can degrade over time by absorbing moisture and oxidizing. Use a fresh, dry bottle of reagent.
-
Insufficient Acid: The reaction requires a strong acid to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[4][5] If the acidity is too low, its formation will be slow and inefficient. Ensure you are using a sufficient volume of concentrated acid (e.g., sulfuric or acetic acid) to fully dissolve the aniline and drive the reaction.
-
Aniline Salt Precipitation: If the aniline salt precipitates out of the solution, it will react very slowly. You may need to adjust the solvent system or acid concentration to maintain a homogenous solution or a fine, well-stirred slurry. A common solvent system is a mixture of acetic acid and acetic anhydride.[3]
Q4: Purification is challenging. My crude product is an oil that won't crystallize and gives multiple spots on TLC.
A4: The primary impurities are often phenolic compounds (from the reaction of the diazonium salt with water) and unreacted starting material.
-
Acid-Base Workup: After quenching the reaction (e.g., by pouring it onto ice), you can perform an acid-base extraction. The desired indazole is weakly basic and can sometimes be separated from more acidic phenolic byproducts. A typical procedure involves neutralizing the acidic reaction mixture, extracting with an organic solvent (like ethyl acetate or DCM), washing the organic layer with a weak base (e.g., sodium bicarbonate solution) to remove acidic impurities, and then with brine.
-
Recrystallization: Finding a good recrystallization solvent is key. Consider solvent systems like ethanol/water, toluene, or xylene. Sometimes, filtering the crude product through a small plug of silica gel with a non-polar solvent can remove baseline impurities before attempting recrystallization.
-
Chromatography: If recrystallization fails, column chromatography is the next step. A gradient elution from hexane to ethyl acetate on silica gel is a good starting point for separating the non-polar impurities from the more polar indazole product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
A1: The three most critical parameters are:
-
Temperature: Strictly maintain 0-5 °C during diazotization.
-
Rate of Addition: Add the sodium nitrite solution slowly and steadily.
-
Acid Concentration: Ensure the medium is sufficiently acidic to generate the nitrosonium ion and keep the aniline substrate in solution.
Q2: How can I monitor the progress of the reaction?
A2: Monitoring this reaction can be tricky.
-
TLC Analysis: You can take small aliquots, quench them in a sodium bicarbonate solution, extract with ethyl acetate, and run a TLC. You should see the starting aniline spot disappear and a new, typically more polar, product spot appear.
-
Starch-Iodide Test: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates excess HNO₂. While this confirms the nitrosating agent is present, it doesn't directly measure the consumption of the aniline. A persistent excess of nitrous acid for 15-20 minutes after the final addition usually indicates the diazotization is complete.
Q3: Are there alternative synthetic routes I could consider for this molecule?
A3: Yes, while diazotization is common, other methods for constructing the indazole ring exist. These include:
-
[3+2] Cycloadditions: Reactions involving arynes and diazo compounds or hydrazones can form the indazole core.[6] This may offer a milder alternative but requires a different set of starting materials.
-
Reductive Cyclization: The reduction of an o-nitrobenzylamine or a related derivative can also lead to an indazole, a process known as the Davis-Beirut synthesis.[7]
-
Copper- or Palladium-Catalyzed Cyclizations: Modern cross-coupling methods have been developed for intramolecular N-N bond formation to build the pyrazole ring of the indazole.[8]
These alternative routes may provide a higher yield or avoid the challenges of handling unstable diazonium salts, but often require more complex and expensive starting materials or catalysts.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common problems.
Caption: A logical workflow for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol is a generalized procedure based on established methods for indazole synthesis.[2][3] Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Amino-3,4-dibromo-5-chlorotoluene (1.0 eq)
-
Concentrated Sulfuric Acid (or Glacial Acetic Acid)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 5-10 mL per gram of aniline). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add the 2-amino-3,4-dibromo-5-chlorotoluene to the cold acid with vigorous stirring. Ensure the temperature does not rise above 10 °C during the addition. Stir until a fine, homogenous slurry or solution is formed and the temperature is stable at 0-5 °C.
-
Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution to the dropping funnel. Add the nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is strictly maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. You can check for completion by testing for the absence of the starting aniline by TLC (quench an aliquot in NaHCO₃ first) and the presence of excess nitrous acid using starch-iodide paper.
-
Cyclization: Once diazotization is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours. A slight color change and gas evolution may be observed. Gentle heating to 40-50 °C for 1 hour may be required to drive the cyclization to completion (monitor by TLC).
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude product may precipitate as a solid.
-
Extraction: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water. If an oil forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes gradient) or by recrystallization (e.g., from an ethanol/water mixture or toluene).
Impact of Key Parameters on Yield
| Parameter | Sub-Optimal Condition | Potential Negative Outcome | Recommended Condition | Expected Improvement |
| Temperature | > 10 °C during diazotization | Rapid decomposition of diazonium salt, tar formation, low yield. | 0-5 °C | Maximizes intermediate stability, cleaner reaction. |
| NaNO₂ Addition | Added too quickly or all at once | Localized overheating, violent decomposition, safety hazard. | Slow, dropwise addition over 30-60 min | Controlled reaction rate, improved safety and yield. |
| Acidity | Insufficient acid | Incomplete formation of NO⁺, unreacted starting material. | Sufficient acid to maintain solution/fine slurry | Drives diazotization to completion. |
| Workup | Direct extraction without neutralization | Co-extraction of acidic impurities, difficult purification. | Neutralization and/or base wash (NaHCO₃) | Removes phenolic byproducts, simplifies purification. |
References
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC - NIH. (2020).
- Acid-Promoted Bicyclization of Diaryl Alkynes: Synthesis of 2 H-Indazoles with in Situ Generated Diazonium Salt as Nitrogen Source | Request PDF. (n.d.).
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PubMed. (2020). PubMed.
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Request PDF. (n.d.).
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Publishing.
- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online.
- Optimization of reaction conditions for the synthesis of indazolones. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). JOCPR.
- Process for the preparation of substituted indazoles. (n.d.).
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (n.d.). Benchchem.
- Diazotization of Amines. (2019). Chemistry LibreTexts.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
- Diazotization Reaction Mechanism. (2019). BYJU'S.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
troubleshooting guide for Suzuki coupling with electron-deficient indazoles
Topic: Suzuki Coupling with Electron-Deficient Indazoles
Ticket ID: #IND-SUZ-001 Status: Open Assigned Specialist: Senior Application Scientist
The Indazole Challenge: Mechanistic Context
Why is my reaction failing despite "standard" conditions?
Electron-deficient indazoles present a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Unlike simple aryl halides, these substrates actively sabotage the catalytic cycle through three distinct mechanisms. Understanding these failure modes is the first step to resolving them.
The "Death Spiral" of Catalyst Deactivation
-
N-Coordination (The Poison Pill): The pyridine-like nitrogen (N2) of the indazole core is a competent ligand. In electron-deficient systems, this nitrogen becomes a "soft" donor that binds tightly to the electrophilic Pd(II) center, displacing the phosphine ligand and forming an inactive [Pd(Ar)(L)(Indazole)] complex. This halts the cycle before transmetallation.
-
The Amidinate Trap (Unprotected Substrates): If the N-H is unprotected, basic conditions generate an indazolyl anion. This species can bridge two Palladium centers, forming stable, catalytically inactive dimers.
-
Protodeboronation (The Boronate Instability): If your indazole is the boronic acid partner, the electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond, replacing the boron with a proton before the coupling can occur.
Visualizing the Failure Mode
The following diagram illustrates where the cycle breaks down specifically for indazoles.
Figure 1: The "Off-Cycle" Trap. The red path indicates the primary failure mode where the indazole nitrogen displaces the ligand, effectively killing the catalyst.
Diagnostic Q&A: Troubleshooting Your Experiment
Select the symptom that best matches your observation.
Q1: My reaction turns black immediately, and I recover mostly starting material.
-
Diagnosis: Catalyst decomposition ("Pd Black" formation).[1][2] The ligand is likely detaching from the metal, or the Pd source is unstable.
-
The Fix: Switch to a Pre-catalyst system (e.g., XPhos Pd G3 or G4). Unlike Pd(PPh3)4 or Pd2(dba)3, these generate the active L-Pd(0) species at a defined 1:1 ratio within the reaction cycle, preventing ligand dissociation.
Q2: I see full conversion of the halide, but the product is the de-halogenated indazole (Ar-H).
-
Diagnosis: This is a "reductive dehalogenation" side reaction. It often occurs when the transmetallation step is too slow (due to a bulky or deactivated boronic acid), allowing the Pd-Ar species to react with the solvent or base (beta-hydride elimination from alcohols).
-
The Fix:
-
Increase the concentration of the boronic acid (1.5 - 2.0 equiv).
-
Switch solvent from alcohols (MeOH/EtOH) to aprotic polar solvents like 1,4-Dioxane or THF .
-
Use a more active ligand (e.g., SPhos or Amphos ) to accelerate transmetallation.
-
Q3: My indazole boronic acid is disappearing, but no coupled product is forming.
-
Diagnosis: Protodeboronation.[3][4][5] The base is catalyzing the hydrolysis of the C-B bond faster than the Palladium can use it.
-
The Fix:
-
Switch to Boronic Esters: Use Pinacol (Bpin) or MIDA boronates; they are significantly more stable than free acids.
-
Anhydrous Conditions: Use K3PO4 or Cs2CO3 in dry dioxane/DMF. Add exactly 2-5 equivalents of water (relative to substrate) if using inorganic bases, rather than a bulk aqueous co-solvent.
-
"Slow Release": Use MIDA boronates which slowly release the active species, keeping the standing concentration low to minimize decomposition.
-
Optimization Protocols: The "Gold Standard"
Do not rely on generic conditions. Use this optimized workflow for electron-deficient heterocycles.
Protocol A: The "Buchwald" Method (Recommended for Unprotected Indazoles)
This protocol utilizes bulky biaryl phosphine ligands which form a "protective shell" around the Palladium, physically preventing the indazole nitrogen from coordinating.
Reagents:
-
Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]
-
Ligand: XPhos (2–5 mol%) (Optional: Add 1:1 w/ catalyst if using Pd(OAc)2, but G3 precatalyst is preferred).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Temperature: 80–100 °C.
Step-by-Step:
-
Charge: Add Indazole halide (1.0 equiv), Boronic acid/ester (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to a vial.
-
Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is a killer here.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Heat: Stir vigorously at 100 °C for 2-4 hours.
-
Check: Monitor by LCMS. If conversion stalls, add a second charge of catalyst (1 mol%).
Ligand Screening Matrix
If XPhos fails, use this logic table to select the next ligand.
| Ligand | Electronic Character | Steric Bulk | Best Use Case |
| XPhos | Electron-Rich | Very High | General Purpose. Excellent for preventing N-coordination. |
| SPhos | Electron-Rich | High | Unstable Boronic Acids. Accelerates transmetallation, beating protodeboronation. |
| RuPhos | Electron-Rich | Very High | Sterically Hindered. Use if the coupling site is ortho-substituted. |
| BrettPhos | Very Electron-Rich | Extremely High | Primary Amines/Amides. Use if the indazole has a free NH2 group elsewhere. |
Decision Logic: Troubleshooting Flowchart
Follow this path to diagnose failure.
Figure 2: Logical workflow for isolating the root cause of reaction failure.
Frequently Asked Questions (FAQs)
Q: Should I protect the indazole nitrogen before coupling? A: Ideally, yes . While modern ligands (XPhos) allow for unprotected couplings, protecting the nitrogen (e.g., with THP, SEM, or Boc) eliminates two variables: catalyst poisoning and N-H acidity.
-
THP/SEM: Robust, withstands basic aqueous conditions.
-
Boc: Risky. The basic conditions of Suzuki coupling (K3PO4, heat) can cleave the Boc group prematurely. If you must use Boc, use anhydrous conditions with mild bases (K2CO3) and lower temperatures.
Q: Boronic Acid vs. Pinacol Ester: Which is better for indazoles? A: Pinacol Esters (Bpin) are superior. Electron-deficient indazolyl boronic acids are notoriously unstable and prone to protodeboronation. The Pinacol ester adds steric bulk and reduces the Lewis acidity of the boron, stabilizing it against hydrolysis.
Q: Why is water required if I'm trying to avoid hydrolysis? A: The Suzuki mechanism requires a base to activate the boron species (forming a boronate [Ar-B(OH)3]-). Inorganic bases like K3PO4 are insoluble in pure dioxane or toluene. A small amount of water (or using a 4:1 ratio) is necessary to solubilize the base and allow it to interact with the boron.
References
-
Mechanistic Investigation of Unprotected Azoles
-
Buchwald Precatalysts
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts.
- Source: Organic Letters (2018) / MIT Buchwald Lab Resources.
-
URL:[Link]
- Relevance: Establishes the superiority of G3/G4 precatalysts over traditional Pd sources for difficult substr
-
Protodeboronation Mechanisms
-
Practical Guide to Suzuki Coupling
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
- Relevance: Provides general troubleshooting context for ligand selection (XPhos vs SPhos).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Sonogashira Reactions with Di-bromo Indazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the Sonogashira cross-coupling reaction on di-bromo indazole scaffolds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our aim is to empower you with the expertise to overcome common hurdles and optimize your synthetic strategies.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, offering practical solutions grounded in mechanistic understanding.
Question 1: I am observing no or very low conversion of my di-bromo indazole. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Sonogashira reaction of di-bromo indazoles is a common issue that can often be traced back to a few key factors related to substrate reactivity and catalyst activity.
Potential Causes & Solutions:
-
Inadequate N-Protection: The acidic proton on the indazole nitrogen (N-H) can interfere with the reaction in several ways. It can react with the base, consume the organometallic reagents, or coordinate to the palladium catalyst, thereby inhibiting its activity. This is particularly problematic for reactions at the C3 position.
-
Solution: Protect the indazole nitrogen. Common protecting groups like tert-butyloxycarbonyl (Boc), trityl (Tr), or tetrahydropyran (THP) can be employed. N-protection enhances the stability of the substrate and prevents undesirable side reactions.
-
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be decomposing.
-
Solution:
-
If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure your reaction conditions (amine base, phosphine ligands) are suitable for its in-situ reduction to Pd(0)[1].
-
Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄[1].
-
Thoroughly degas all solvents and reagents to prevent oxidative degradation of the catalyst[1].
-
-
-
Insufficient Reaction Temperature: Aryl bromides are generally less reactive than aryl iodides and often require higher temperatures for efficient oxidative addition to the palladium center[2].
-
Solution: Gradually increase the reaction temperature. For di-bromo indazoles, temperatures in the range of 70-100 °C are often necessary, especially for the second coupling step[2].
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
| Parameter | Recommendation for Low Conversion | Rationale |
| N-Protection | Protect the indazole nitrogen (e.g., with Boc or THP). | Prevents interference from the acidic N-H proton. |
| Catalyst | Use a Pd(0) source or ensure efficient in-situ reduction of Pd(II). | Ensures the presence of the active catalytic species. |
| Temperature | Increase to 70-100 °C. | Overcomes the higher activation barrier for oxidative addition of aryl bromides. |
| Ligand | Screen bulky, electron-rich phosphines or NHC ligands. | Enhances catalyst stability and reactivity. |
Question 2: How can I achieve selective mono-alkynylation of my di-bromo indazole?
Answer:
Achieving selective mono-alkynylation hinges on exploiting the differential reactivity of the two bromine atoms. This reactivity is determined by their electronic and steric environment.
Key Principles for Regioselectivity:
-
Electronic Effects: The Sonogashira reaction is favored at the more electrophilic carbon center. Electron-withdrawing groups on the indazole ring will activate a nearby bromine for oxidative addition.
-
Positional Reactivity: The inherent electronic properties of the indazole ring can lead to differences in reactivity between bromine atoms at different positions (e.g., C3, C5, C6, C7). While a definitive universal order is substrate-dependent, often the C3 and C5 positions are more reactive.
-
Kinetic Control: By carefully controlling the reaction conditions, you can favor reaction at the more reactive site.
Strategies for Selective Mono-alkynylation:
-
Control Reaction Temperature: Lower reaction temperatures will favor the reaction at the more reactive bromine. For instance, in 5-bromo-3-iodoindazoles, the more reactive iodide at C3 reacts at room temperature, while the less reactive bromide at C5 requires heating to 70 °C for the second coupling[2]. A similar principle applies to di-bromo systems.
-
Limit Alkyne Stoichiometry: Using a slight deficiency or an equimolar amount of the terminal alkyne relative to the di-bromo indazole can help to minimize the di-alkynylated product.
-
Choose the Right Catalyst System: Some catalyst systems may exhibit higher selectivity. It is worth screening different palladium sources and ligands.
Experimental Workflow for Mono-alkynylation:
Caption: A decision-making workflow for achieving selective mono-alkynylation.
Question 3: I am getting a significant amount of alkyne homo-coupling (Glaser coupling) product. How can I prevent this?
Answer:
Homo-coupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, leading to the formation of a di-yne from two molecules of the terminal alkyne. This process is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.
Strategies to Minimize Homo-coupling:
-
Copper-Free Conditions: The most direct way to eliminate copper-mediated homo-coupling is to perform the reaction without a copper co-catalyst[5]. Copper-free Sonogashira reactions are well-established, though they may require more reactive palladium catalysts, specific ligands, or higher temperatures.
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.
-
Solution: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use of a Reducing Atmosphere: Introducing a small amount of hydrogen gas can help to keep the catalyst in its active reduced state and suppress oxidative homo-coupling. A mixture of 5-10% hydrogen in argon or nitrogen is often effective.
-
Optimize Copper Catalyst Loading: If a copper co-catalyst is necessary, use the lowest effective concentration. High concentrations of Cu(I) can accelerate the rate of homo-coupling.
Recommended Protocol for a Copper-Free Sonogashira Reaction:
| Step | Procedure |
| 1. Setup | To a dry flask, add the N-protected di-bromo indazole, palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a suitable ligand), and a base (e.g., Cs₂CO₃ or an amine base like DIPA). |
| 2. Degassing | Seal the flask and thoroughly degas by evacuating and backfilling with argon or nitrogen (repeat 3 times). |
| 3. Reagent Addition | Add the degassed solvent (e.g., DMF, toluene, or dioxane) and then the terminal alkyne via syringe. |
| 4. Reaction | Heat the reaction to the desired temperature (typically 80-110 °C for aryl bromides) and monitor by TLC or LC-MS. |
| 5. Work-up | Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up. Purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the indazole ring in a Sonogashira reaction?
The reactivity of a C-Br bond on an indazole ring is influenced by the electronic environment of that position. Generally, positions that are more electron-deficient will be more reactive towards oxidative addition. While a strict universal order is difficult to define without considering the specific substitution pattern, some general trends can be observed. The C3 position is often activated, but as mentioned, can be problematic without N-protection. The reactivity of bromines on the benzo-fused part of the indazole (C4, C5, C6, C7) will depend on the overall electronic nature of the ring and any directing effects from substituents. For di-halogenated heterocycles, the more electrophilic position is typically more easily alkynylated[6].
Q2: Can I perform a sequential Sonogashira-Suzuki coupling on a di-bromo indazole?
Yes, this is a powerful strategy for creating diverse molecules. The success of this approach relies on the ability to perform the first Sonogashira coupling selectively at one of the bromine positions, leaving the other available for a subsequent Suzuki coupling. This can be achieved by leveraging the differential reactivity of the two bromine atoms as discussed in the troubleshooting guide for mono-alkynylation. After the first Sonogashira reaction and purification of the mono-alkynylated product, you can then subject this intermediate to standard Suzuki coupling conditions.
Q3: My reaction turns black. Is this a problem?
The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black, which is inactive[1]. This can be caused by:
-
High temperatures: Prolonged heating can lead to catalyst decomposition.
-
Solvent effects: Some solvents, like THF, have been reported to promote the formation of palladium black[7].
-
Inadequate ligand stabilization: An insufficient amount of a stabilizing ligand can leave the palladium center vulnerable to aggregation.
If you observe the formation of palladium black and your reaction has stalled, it is a sign that the catalyst has deactivated. Consider using a different solvent (e.g., DMF, NMP, toluene), ensuring an adequate ligand-to-palladium ratio, or using a more robust catalyst system.
Q4: What are the best bases to use for Sonogashira reactions with di-bromo indazoles?
A variety of organic and inorganic bases can be used.
-
Amine bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. They also act as solvents in some cases.
-
Inorganic bases: Carbonates such as K₂CO₃ and Cs₂CO₃ are effective, particularly in copper-free protocols. The choice of base can influence the reaction rate and selectivity, and some empirical screening may be necessary for a new system.
Caption: A relationship diagram of key challenges in the Sonogashira reaction of di-bromo indazoles.
References
-
Wikipedia. (2024). Sonogashira coupling. [Link]
- Tskhovrebov, A. G., et al. (2013). Catalytic Activity of Palladium(II) Diaminocarbene Complexes in the Sonogashira and Suzuki Reactions. Russian Journal of Organic Chemistry, 49(4), 524-528.
-
PubMed. (2010). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Reaction Chemistry & Engineering. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Journal of Chemical Sciences. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-133. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(13), 8019-8023. [Link]
-
Organic Chemistry Portal. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (2009). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Alternative Brominating Agents for Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole bromination. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of alternative brominating agents. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic strategies.
Introduction: The Importance of Selective Bromination in Indazole Synthesis
Indazoles are a critical class of N-heterocyclic molecules that form the core of numerous pharmaceuticals, including anti-cancer agents like Pazopanib and PARP inhibitors such as Niraparib. The functionalization of the indazole ring is paramount for modulating the biological activity of these compounds. Bromination, in particular, serves as a key synthetic step, introducing a versatile handle for subsequent cross-coupling reactions to build molecular complexity.
However, the bromination of indazoles is not without its challenges. The inherent reactivity of the indazole nucleus can lead to issues with regioselectivity, over-bromination, and harsh reaction conditions when using traditional reagents like liquid bromine. This guide will explore safer and more selective alternative brominating agents, providing you with the knowledge to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to liquid bromine (Br₂) for indazole bromination?
A1: While elemental bromine is a powerful brominating agent, it presents several significant drawbacks in a laboratory setting. It is highly toxic, corrosive, and volatile, requiring specialized handling and ventilation.[1] From a synthetic standpoint, its high reactivity can lead to a lack of selectivity, resulting in mixtures of mono- and poly-brominated products, which can be challenging to separate.[1][2] Alternative agents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solids, making them significantly easier and safer to handle.[3][4] They often provide better regioselectivity and milder reaction conditions, leading to cleaner reactions and higher yields of the desired product.
Q2: What are the most common alternative brominating agents for indazole synthesis?
A2: The most widely used alternatives to liquid bromine for the bromination of indazoles and other electron-rich heterocycles are N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] Other notable alternatives that offer specific advantages in certain contexts include Pyridinium Tribromide (Py·HBr₃) and Tetrabutylammonium Tribromide (TBATB), which are also solids and are considered milder brominating agents.[5][6][7] For specialized applications, methods like visible-light photoredox catalysis with NBS are emerging as highly efficient and selective techniques.[8][9]
Q3: How does the substitution pattern on the indazole ring affect the regioselectivity of bromination?
A3: The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the position of bromination. The indazole nucleus has several reactive positions, primarily C3, C5, and C7.[10]
-
Unsubstituted 1H-Indazole: The reaction outcome is highly dependent on the conditions. Under neutral or acidic conditions, bromination often occurs at the C5 position, followed by the C3 and C7 positions.[10]
-
N-Substituted Indazoles: The substituent on the nitrogen can influence the electron density of the ring and sterically hinder certain positions. For example, 2-substituted indazoles often undergo bromination at the C3 position.[11][12]
-
Substituents on the Benzene Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) activate the benzene portion of the indazole, favoring bromination on that ring, while electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate it, often directing bromination to the C3 position of the pyrazole ring.[11]
Q4: Can I achieve selective bromination at the C7 position of an indazole?
A4: Yes, selective C7 bromination is achievable, although it can be more challenging than C3 or C5 bromination. A regioselective C7 bromination of 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide (NBS).[13] The presence of a substituent at the C4 position appears to direct the bromination to the C7 position. Computational studies, such as those using Density Functional Theory (DFT), can help predict the most reactive sites for electrophilic attack on a substituted indazole.
Comparison of Alternative Brominating Agents
For a quick reference, the following table summarizes the key characteristics of common alternative brominating agents for indazole synthesis.
| Reagent | Formula | Form | Key Advantages | Common Solvents | Potential Issues |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Easy to handle, good selectivity for C3 bromination, widely available.[3] | Acetonitrile (MeCN), Dichloromethane (DCM), Acetic Acid (AcOH) | Can lead to radical side reactions if not controlled; succinimide byproduct can complicate purification. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Solid | Higher bromine content by weight (better atom economy), byproduct (5,5-dimethylhydantoin) is often less soluble, making purification easier.[4][14] | Ethanol (EtOH), Acetonitrile (MeCN)[11][12] | Can be more aggressive than NBS in some cases. |
| Pyridinium Tribromide (Py·HBr₃) | C₅H₅N·HBr₃ | Solid | Mild and selective brominating agent, often used for activated aromatic systems.[5][15] | Acetic Acid (AcOH), Dichloromethane (DCM)[16] | Can be hygroscopic; pyridine byproduct needs to be removed during workup.[17] |
| Tetrabutylammonium Tribromide (TBATB) | (C₄H₉)₄N·Br₃ | Solid | Very mild and selective, soluble in a range of organic solvents, offers enhanced safety.[6][7] | Acetonitrile (MeCN), Dichloromethane (DCM)[6] | Higher molecular weight, which can be a drawback in terms of atom economy. |
Troubleshooting Guide
Issue 1: Low or No Yield of the Brominated Indazole
-
Possible Cause: Insufficient activation of the brominating agent or low reactivity of the indazole substrate.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. However, be cautious as this can also lead to side product formation.
-
Add a Catalytic Amount of Acid: For electrophilic bromination, a protic or Lewis acid can help to polarize the Br-X bond of the brominating agent, making the bromine more electrophilic. Acetic acid is a common choice.
-
Check the Purity of the Reagents: Ensure your brominating agent has not decomposed and that your solvent is anhydrous if the reaction is moisture-sensitive.
-
Consider a More Reactive Brominating Agent: If using a very mild agent like TBATB with a deactivated indazole, you may need to switch to a more potent one like DBDMH or NBS.
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
-
Possible Cause: The reaction conditions are not optimized to favor one reactive site over another.
-
Solution:
-
Solvent Optimization: The polarity of the solvent can influence the regiochemical outcome. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF) and polar protic (e.g., AcOH).
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: Consider introducing a protecting group on one of the indazole nitrogens (N1 or N2) to sterically block one reactive site and direct bromination to another.
-
Choice of Brominating Agent: Different brominating agents can exhibit different selectivities based on their steric bulk and reactivity. It may be worthwhile to screen a few alternatives.
-
Issue 3: Formation of Di- or Poly-brominated Products
-
Possible Cause: The brominating agent is too reactive or is used in excess.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended for mono-bromination.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, disfavoring multiple brominations.
-
Lower the Reaction Temperature: Conducting the reaction at 0°C or even lower can often temper the reactivity and prevent over-bromination.
-
Issue 4: Difficulty in Removing Byproducts During Workup
-
Possible Cause: Byproducts from the brominating agent (e.g., succinimide from NBS) are co-eluting with the product during chromatography or are soluble in the extraction solvent.
-
Solution:
-
Aqueous Wash: For byproducts like succinimide, washing the organic layer with an aqueous base (e.g., saturated NaHCO₃) can help to deprotonate and dissolve it in the aqueous phase.[18]
-
Precipitation/Filtration: In some cases, the byproduct may be insoluble in the reaction solvent upon cooling. It can then be removed by filtration before workup. The byproduct of DBDMH, 5,5-dimethylhydantoin, is often less soluble than succinimide.
-
Recrystallization: If the brominated indazole is a solid, recrystallization can be a highly effective purification method.
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for C3-Bromination of a 2-Substituted Indazole using DBDMH
This protocol is adapted from a method utilizing ultrasound assistance for rapid bromination, but can also be performed with conventional heating and stirring.[4][12]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-substituted indazole (1.0 equiv.) in ethanol.
-
Addition of Reagents: Add sodium carbonate (2.0 equiv.) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv.).
-
Reaction: Stir the mixture at 40°C. If using ultrasound, place the flask in an ultrasonic bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C7-Bromination of a 4-Substituted 1H-Indazole using NBS
This protocol is based on a reported regioselective bromination.[13]
-
Reaction Setup: Dissolve the 4-substituted 1H-indazole (1.0 equiv.) in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction time may vary depending on the substrate.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove any residual impurities.
-
Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.
Visualizing the Chemistry: Mechanisms and Workflows
Electrophilic Bromination Mechanism
The bromination of the indazole ring with an alternative agent like NBS or DBDMH typically proceeds through an electrophilic aromatic substitution mechanism.
Caption: Generalized mechanism for electrophilic bromination of indazole.
General Experimental Workflow
The following diagram illustrates a typical workflow for an indazole bromination experiment.
Caption: A typical experimental workflow for indazole bromination.
References
- Devulapally, S., Dubey, P. K., Kotthireddy, K., & Pasula, A. (2022). Extensive Analysis of Tetrabutylammonium Tribromide: A Preferential Safe Solid Brominating Reagent in Coumarin-Quinoxaline Hybrid Motifs. Nanotechnol Res Dev J, 1(1), 105.
-
Liskon Biological. (2025, December 26). An Introduction to Tetrabutylammonium Tribromide. Retrieved from [Link]
- Lamar, A. A., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 13952-13961.
- Joshi, G., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(20), 11510-11514.
- Barluenga, J., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- Lamar, A. A., & Brueckner, A. C. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 13952-13961.
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2348.
- Lenoir, D., & Eissen, M. (2008). Electrophilic Bromination of Alkenes: Environmental, Health and Safety Aspects of New Alternative Methods. Chemistry – A European Journal, 14(32), 9830-9841.
- Wei, Y., Liang, F., & Zhang, X. (2013). N-bromoimide/DBU combination as a new strategy for intermolecular allylic amination. Organic Letters, 15(20), 5186-5189.
- Adimurthy, S. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
-
ResearchGate. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (2026, February 4).
-
ResearchGate. (n.d.). Scheme 22: Visible light mediated bromination of azoles (Lamar method). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
- Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1397-1403.
- Donohoe, T. J., et al. (2010).
- Engineered Science Publisher. (2025, September 18).
- Zhang, W., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst.
- Wei, Y., Liang, F., & Zhang, X. (2013). N-bromoimide/DBU combination as a new strategy for intermolecular allylic amination. Organic Letters, 15(20), 5186-5189.
- Weissenborn, M. J., et al. (2024). Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. Journal of the American Chemical Society.
- Oreate. (2026, January 22). Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis.
- Wei, Y., Liang, F., & Zhang, X. (2013). N-Bromoimide/DBU Combination as a New Strategy for Intermolecular Allylic Amination. Organic Letters, 15(20), 5186-5189.
-
Oreate AI Blog. (2026, February 17). Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. Retrieved from [Link]
- Chen, J., et al. (2023). Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. Journal of the American Chemical Society, 145(30), 16674-16684.
- Xie, W., et al. (2022). Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source. SSRN.
- Giraud, F., Anizon, F., & Moreau, P. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Arkivoc, 2016(5), 235-246.
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from [Link]
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35849-35853.
- Giraud, F., Anizon, F., & Moreau, P. (2016).
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35849-35853.
-
ResearchGate. (n.d.). The Bromination of 2H-indazoles. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(38), 13144-13147.
- Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1397-1403.
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35849-35853.
- ResearchGate. (2025, August 7).
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2348.
- Yeung, Y.-Y. (n.d.).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. globallinker.com [globallinker.com]
- 7. An Introduction to Tetrabutylammonium Tribromide - LISKON [liskonchem.com]
- 8. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 16. Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 17. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 18. researchgate.net [researchgate.net]
managing exothermic reactions in indazole synthesis
Technical Support Center: Indazole Synthesis
Guide: Managing Exothermic Reactions in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing the exothermic nature of common indazole synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My indazole synthesis reaction is showing a rapid, uncontrolled temperature increase. What are the immediate steps to take?
A1: An uncontrolled temperature spike, or thermal runaway, is a critical safety event. Immediate action is required to prevent pressure buildup and potential vessel failure.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of any reagents to the reaction mixture.
-
Enhance Cooling: If not already in use, immerse the reaction vessel in an ice bath or other suitable cooling medium. If a cooling system is active, ensure it is functioning at maximum capacity.
-
Alert Personnel: Inform colleagues and laboratory safety personnel of the situation.
-
Prepare for Quenching (If Safe): If you have a pre-planned and tested quenching protocol, and it is safe to do so, slowly add a quenching agent to neutralize the reactive species. This should only be done if the exotherm is in its early stages and you are confident in the procedure.
Root Cause Analysis: Once the immediate situation is stabilized, it is crucial to understand the cause. Common culprits include:
-
Reagent Addition Rate: The rate of addition of a key reagent (e.g., a nitrating agent, or a strong base for cyclization) was too fast, generating heat more rapidly than the system could dissipate it.
-
Inadequate Cooling: The cooling system was insufficient for the scale of the reaction.
-
Solvent Choice: The solvent may have too low a boiling point or poor heat capacity for the reaction's thermal profile.
Below is a decision-making workflow for managing an unexpected exotherm.
Caption: Immediate steps for managing a thermal event.
Troubleshooting Guides
Issue 1: Exotherm during the diazotization of 2-aminobenzonitriles (a common precursor).
Background: The diazotization of anilines is a notoriously exothermic and potentially explosive reaction due to the formation of unstable diazonium salts. The subsequent cyclization to form the indazole ring can also release a significant amount of heat.
Troubleshooting Protocol:
-
Precise Temperature Control:
-
Recommendation: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use of an automated laboratory reactor with a cryostat is highly recommended for precise control.
-
Causality: The diazonium salt intermediate is highly unstable at elevated temperatures and can decompose violently, releasing nitrogen gas and a large amount of energy.
-
-
Slow and Sub-Surface Addition:
-
Recommendation: Add the sodium nitrite solution slowly and below the surface of the reaction mixture. This ensures rapid mixing and prevents localized "hot spots."
-
Causality: Surface addition can lead to poor mixing and the accumulation of unreacted nitrite, which can then react rapidly, causing a sharp exotherm.
-
-
Monitoring Gas Evolution:
-
Recommendation: Use a bubbler or a mass flow meter to monitor the rate of nitrogen gas evolution during the cyclization step. A sudden increase in gas evolution is a direct indicator of an increasing reaction rate and potential exotherm.
-
Causality: The decomposition of the diazonium salt releases N₂, and its rate of evolution is directly proportional to the reaction rate.
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of diazonium salt intermediate. |
| NaNO₂ Addition Time | > 1 hour (for lab scale) | Allows for effective heat dissipation. |
| Stirring Speed | > 300 RPM | Ensures homogeneity and prevents localized heating. |
| Solvent | Acetic Acid / Water | Provides a suitable medium for the reaction and has a good heat capacity. |
Issue 2: Thermal runaway during base-mediated indazole ring closure.
Background: Many modern indazole syntheses, such as the Davis-Beirut reaction, involve a base-mediated intramolecular cyclization. Strong bases like potassium tert-butoxide or sodium hydride can lead to highly exothermic reactions if not properly controlled.
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
Recommendation: Consider using a weaker base if the substrate allows, or a base with a more predictable reaction profile. The choice of solvent is also critical; a higher boiling point solvent can absorb more heat.
-
Causality: The pKa of the base and the substrate will determine the reaction's thermodynamic driving force. A stronger base will lead to a faster, more exothermic deprotonation.
-
-
Reverse Addition (Inverse Addition):
-
Recommendation: Add the substrate solution slowly to a solution of the base at a controlled temperature.
-
Causality: This method ensures that the base is never the limiting reagent, preventing the accumulation of unreacted substrate that could then react all at once. This keeps the concentration of the reactive intermediate low and manageable.
-
-
Use of Flow Chemistry:
-
Recommendation: For highly exothermic cyclizations, transitioning to a continuous flow reactor offers superior heat management.
-
Causality: Flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange. The small reaction volume at any given moment minimizes the potential hazard of a thermal runaway.
-
Caption: Comparison of batch versus flow chemistry for heat management.
References
-
Continuous flow chemistry: a tool for the modern synthetic chemist. Royal Society of Chemistry. [Link]
Validation & Comparative
Definitive Structural Elucidation of a Bromo-Indazole Derivative: A Comparative Guide to X-ray Crystallography and Spectroscopic/Computational Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics. Its structural nuances, particularly when substituted with halogens, demand precise characterization to understand structure-activity relationships (SAR) and guide rational drug design. This guide provides an in-depth comparison of single-crystal X-ray crystallography with alternative and complementary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) computational modeling—for the unambiguous structural determination of a bromo-indazole derivative. As a representative example, we will refer to the crystallographically characterized tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's absolute configuration and intermolecular interactions in the solid state.
Causality in Experimental Choices
The success of this technique hinges on the ability to grow a high-quality single crystal. The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening to find optimal conditions that allow for the slow, ordered arrangement of molecules into a crystal lattice. The quality of the crystal directly impacts the resolution and accuracy of the final structure.
Self-Validating System
The internal consistency of the crystallographic data provides a self-validating framework. The refinement process, where the calculated diffraction pattern from the structural model is compared to the experimental data, results in a residual factor (R-factor) that quantifies the agreement. A low R-factor is a strong indicator of a correct and well-refined structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified bromo-indazole derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near saturation.
-
Employ slow evaporation, vapor diffusion, or layering with an anti-solvent to induce crystallization.
-
Patience is key; high-quality crystals often form over several days or weeks.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.3632 (3) |
| b (Å) | 9.5511 (2) |
| c (Å) | 17.5549 (12) |
| β (°) | 90.259 (6) |
| V (ų) | 2408.23 (18) |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC).
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information about molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[2] For a bromo-indazole derivative, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide a wealth of structural information.
Causality in Experimental Choices
The choice of deuterated solvent is crucial to avoid interfering signals. The selection of 2D NMR experiments is guided by the need to establish specific correlations: COSY for proton-proton couplings, HSQC for direct carbon-proton attachments, and HMBC for long-range carbon-proton correlations, which are essential for piecing together the molecular skeleton.
Self-Validating System
The consistency of the data across different NMR experiments provides a high degree of confidence in the structural assignment. For example, a proton signal that shows a correlation to a specific carbon in an HSQC experiment should also show correlations to neighboring carbons in the HMBC spectrum, consistent with the proposed structure.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations.
-
-
-
Data Analysis:
-
Process and phase the 2D spectra.
-
Analyze the cross-peaks in each spectrum to build up fragments of the molecule and establish connectivity between them.
-
Integrate all data to propose a final structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure.
Causality in Experimental Choices
The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the volatility and polarity of the analyte. For a relatively stable organic molecule like a bromo-indazole, EI is often used and provides characteristic fragmentation patterns.
Self-Validating System
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio) provides a clear signature in the mass spectrum. The presence of a characteristic M, M+2 pattern for a monobrominated compound is a strong validation of the presence of a single bromine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
Detect the ions and generate a mass spectrum.
-
Analyze the molecular ion peak to determine the molecular weight.
-
Examine the isotopic pattern to confirm the presence of bromine.
-
Interpret the fragmentation pattern to gain structural insights.
-
Density Functional Theory (DFT) Computational Modeling
DFT is a computational quantum mechanical modeling method used to predict the electronic structure of molecules. It can be used to calculate optimized molecular geometries, energies, and spectroscopic properties, such as NMR chemical shifts.
Causality in Experimental Choices
The choice of functional and basis set is critical for obtaining accurate results. For organic molecules, hybrid functionals like B3LYP combined with a basis set such as 6-31G(d,p) often provide a good balance of accuracy and computational cost.
Self-Validating System
The agreement between the computationally predicted NMR chemical shifts and the experimental values can be used to validate a proposed structure. A lower mean absolute error between the calculated and experimental shifts for one isomer over another provides strong evidence for the correct structural assignment.
Experimental Protocol: DFT-Based Structure Verification
-
Structure Input:
-
Draw the proposed structure of the bromo-indazole derivative in a molecular modeling program.
-
-
Conformational Search:
-
Perform a conformational search to identify the low-energy conformers of the molecule.
-
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of each low-energy conformer using a selected DFT functional and basis set.
-
Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
-
NMR Chemical Shift Calculation:
-
Calculate the NMR chemical shifts for each optimized conformer.
-
Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
-
-
Comparison with Experimental Data:
-
Compare the calculated chemical shifts with the experimental NMR data to confirm the structural assignment.
-
Comparison of Structural Elucidation Techniques
| Technique | Strengths | Weaknesses | Information Provided for Bromo-Indazole Derivative |
| X-ray Crystallography | Unambiguous 3D structure; Provides bond lengths, angles, and intermolecular interactions. | Requires a high-quality single crystal, which can be difficult to obtain; Structure is in the solid state. | Definitive confirmation of the positions of the bromo and amino substituents; Precise molecular geometry. |
| NMR Spectroscopy | Provides detailed connectivity information in solution; Does not require crystallization. | Can be complex to interpret for molecules with overlapping signals; Does not provide absolute configuration. | Confirms the connectivity of the indazole core and the positions of all substituents through proton-carbon correlations. |
| Mass Spectrometry | Determines molecular weight and elemental formula with high accuracy; Characteristic isotopic patterns for halogens. | Provides limited information on connectivity and stereochemistry; Fragmentation can be complex. | Confirms the molecular formula and the presence of one bromine atom through the isotopic pattern. |
| DFT Computational Modeling | Can predict molecular geometry and NMR spectra to aid in structural assignment; Does not require a physical sample (only a proposed structure). | Accuracy is dependent on the chosen functional and basis set; Computationally intensive for large molecules. | Can be used to predict the ¹H and ¹³C NMR spectra to help distinguish between possible isomers and confirm the experimental assignment. |
Conclusion
The definitive structural elucidation of a novel bromo-indazole derivative is best achieved through a multi-faceted approach. While single-crystal X-ray crystallography provides the unequivocal three-dimensional structure in the solid state, it is not always feasible. In such cases, a combination of NMR spectroscopy for detailed connectivity analysis, high-resolution mass spectrometry for molecular formula determination, and DFT computational modeling for structural verification offers a robust and reliable alternative. For drug development professionals, the integration of these techniques ensures the accurate characterization of lead compounds, which is fundamental for understanding their biological activity and advancing them through the discovery pipeline.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. [Link]
-
Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
Sources
reactivity comparison of 3-bromo vs 4-bromo position on the indazole ring
Topic: Reactivity Comparison of 3-Bromo vs 4-Bromo Position on the Indazole Ring Content Type: Publish Comparison Guide
Executive Summary
In the optimization of indazole-based pharmacophores, the regioselective functionalization of the C3 and C4 positions represents a critical decision point. While both positions offer vectors for expanding chemical space, they exhibit distinct electronic and steric profiles that dictate synthetic success.
This guide objectively compares the reactivity of 3-bromoindazole (heteroaryl halide behavior) versus 4-bromoindazole (aryl halide behavior with peri-strain). It provides experimental evidence, mechanistic insights, and validated protocols to enable precise architectural control over the indazole core.
Electronic & Steric Architecture
The indazole bicycle fuses a pyrazole ring (electron-deficient) with a benzene ring. This fusion creates a gradient of reactivity and steric demand that fundamentally differentiates C3 from C4.
Theoretical Comparison
| Feature | 3-Bromo Position (C3) | 4-Bromo Position (C4) |
| Hybridization/Character | ||
| Steric Environment | Accessible: Flanked by N2 and the bridgehead C3a. In 1H-indazoles (N1-substituted), C3 is relatively exposed. | Peri-Hindered: Located in the "bay" region. It experiences significant steric repulsion from substituents at C3 (the peri-effect). |
| Electronic Effect (Hammett) | Electron Withdrawing: The C=N bond exerts an inductive (-I) and mesomeric (-M) pull, activating the C-Br bond. | Mildly Deactivated: The fused pyrazole ring acts as a weak electron-withdrawing group on the benzene ring. |
| Metal-Halogen Exchange | Fast: The resulting C3-anion is stabilized by the adjacent nitrogen lone pair (inductive stabilization) and orbital overlap. | Moderate: Slower exchange kinetics; the resulting anion lacks adjacent heteroatom stabilization. |
Visualizing the Reactivity Gradient
Figure 1: Mechanistic drivers distinguishing C3 and C4 reactivity. Green arrows indicate kinetically favored pathways.
Comparative Reactivity Data
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Suzuki coupling is the benchmark for functionalizing these positions. Experimental data consistently shows a kinetic preference for C3 over C4 in competitive environments (e.g., 3,4-dibromoindazole).
| Parameter | 3-Bromoindazole | 4-Bromoindazole | 3,4-Dibromoindazole (Selectivity) |
| Catalyst Loading | Low (1–3 mol% Pd) | Moderate (3–5 mol% Pd) | C3-Selective (>95:5 ratio) |
| Temp. Requirement | Mild (60–80 °C) | Elevated (80–100 °C) | C3 reacts at lower temp. |
| Ligand Needs | Standard ( | Bulky/Electron-Rich (XPhos, SPhos) | Standard ligands favor C3. |
| Typical Yield | 85–95% | 60–80% | 75–85% (C3-product) |
Key Insight: In 3,4-dibromo-1H-indazoles, the C3 position reacts exclusively under standard conditions (
B. Buchwald-Hartwig Amination
Formation of C-N bonds is significantly more challenging at C4 due to the peri-hydrogen (at C3) or substituents at C3 creating a "steric wall" that impedes the approach of the amine-ligand-Pd complex.
-
C3-Position: Reacts well with amidines, anilines, and secondary amines. Often requires bis-phosphine ligands (e.g., Xantphos) to prevent catalyst poisoning by the indazole nitrogens.
-
C4-Position: Prone to lower yields (30–50%) unless specialized "Buchwald ligands" (e.g., BrettPhos, RuPhos) are employed to overcome steric hindrance.
C. Lithium-Halogen Exchange
-
C3-Br: Exchanges extremely rapidly with
-BuLi or -BuLi at -78 °C. The resulting anion is stable enough for trapping with electrophiles (aldehydes, acyl chlorides). -
C4-Br: Exchanges slower. If C3-H is present (unsubstituted), directed lithiation (deprotonation) of C3-H often competes with or supersedes C4-Br exchange, leading to mixtures or C3-functionalization.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling at C3
Target: Functionalization of 3,4-dibromo-1-methyl-1H-indazole to 3-aryl-4-bromo-1-methyl-1H-indazole.
Rationale: This protocol exploits the higher electrophilicity of the C3-Br bond.
-
Reagents:
-
3,4-Dibromo-1-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
- (2.0 mol%)
- (2.0 M aq., 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
-
-
Procedure:
-
Charge a reaction vial with indazole, boronic acid, and catalyst.
-
Evacuate and backfill with
(3 cycles). -
Add degassed dioxane and base solution.
-
Heat to 60 °C for 4–6 hours. (Note: Keep temp low to prevent C4 activation).
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
-
-
Validation:
-
Monitor by LCMS. C3-product usually elutes earlier than bis-coupled product.
-
Expected Yield: 82–90% of mono-C3-arylated product.
-
Protocol B: Functionalization of C4 (Overcoming Sterics)
Target: Suzuki coupling of 4-bromo-1-methyl-1H-indazole (C3-H).
Rationale: Without the activating C=N bond, C4 requires a more active catalyst system.
-
Reagents:
-
4-Bromo-1-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) (or for simpler substrates) - (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Combine reactants in a sealed tube.
-
Heat to 100 °C for 12–16 hours.
-
Note: If C3 is substituted (e.g., with a methyl or aryl group), increase temp to 110 °C and catalyst loading to 5 mol% to overcome peri-strain.
-
-
Validation:
-
Expected Yield: 70–85%.
-
Strategic Decision Workflow
When designing a synthesis involving both positions, the order of operations is paramount.
Figure 2: Strategic workflow for dual functionalization. Route A is the thermodynamically and kinetically preferred pathway.
References
-
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016.[1]
-
Source:
- Significance: Establishes the general rule that positions adjacent to heteroatoms (C3) react faster than carbocyclic positions (C4) in Suzuki couplings.
-
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.Current Organic Chemistry, 2013.
-
Source:
- Significance: Validates high yields for C3-functionalization and comp
-
-
Regioselective C7 Bromination and C7 Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling.RSC Advances, 2021.
-
Source:
- Significance: Provides comparative context for benzene-ring reactivity (C4/C7) vs pyrazole-ring reactivity.
-
-
C3-Indazole Functionaliz
-
Source:
- Significance: Comprehensive review of C3-reactivity, confirming its electron-deficient character and susceptibility to facile metal-halogen exchange.
-
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.Journal of the American Chemical Society, 2020.
-
Source:
-
Significance: Discusses the lack of nucleophilicity at C3 compared to N1/N2, reinforcing that C3 functionalization relies on electrophilic partners (like C3-Br) or umpolung strategies.[2]
-
Sources
Comparative Guide: Regioselectivity in Cross-Coupling Reactions of Di-Bromo Indazoles
Topic: Selectivity in Cross-Coupling Reactions of Di-Bromo Indazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Indazole Challenge
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Linifanib) and oncology targets.[1] However, for the synthetic chemist, di-bromo indazoles present a classic "selectivity paradox." While multiple halogenation sites offer rapid diversification, they demand precise control over regioselectivity to avoid intractable mixtures of isomers.
This guide objectively compares the reactivity profiles of the most common di-bromo indazole isomers—3,5-dibromo , 3,6-dibromo , and 5,7-dibromo —under palladium-catalyzed cross-coupling conditions.[2] By analyzing electronic activation and steric constraints, we establish a hierarchy of reactivity to guide your synthetic strategy.
The Hierarchy of Reactivity: Mechanistic Principles
To predict site-selectivity in polyhalogenated indazoles, one must understand the interplay between the electron-deficient pyrazole ring and the fused benzene ring.
Rule 1: Heteroaryl vs. Aryl (Electronic Control)
In general, the C3 position (heteroaryl halide) is more reactive towards oxidative addition than positions on the benzenoid ring (C4, C5, C6, C7).
-
Why: The pyrazole ring is more electron-deficient, making the C3-Br bond weaker and more susceptible to Pd(0) insertion compared to the aryl C-Br bonds.[2]
-
Implication: In 3,x-dibromoindazoles, C3 is the primary site of reaction.
Rule 2: Steric Governance (Benzenoid Ring)
When competing halogens are both on the benzene ring (e.g., 5,7-dibromo), selectivity is governed by steric hindrance.[2]
-
Trend: C5/C6 (unhindered) > C4/C7 (hindered).[2]
-
C4: Hindered by the N1-substituent (peri-interaction).
-
C7: Hindered by the N1-substituent.
Rule 3: The N1-Protecting Group Effect
Free (NH)-indazoles often poison Pd catalysts or undergo non-selective reactions.[2] N1-protection (SEM, THP, Boc, Alkyl) is virtually mandatory for high-yielding cross-couplings.[2] The nature of the protecting group (electronic withdrawal vs. donation) can fine-tune the reactivity of C3.
Comparative Analysis: Case Studies
Case Study A: 3,5-Dibromo-1H-indazole
This is the most common scaffold for developing dual-action kinase inhibitors.[2]
| Feature | C3-Bromine | C5-Bromine |
| Electronic Environment | Electron-poor (Pyrazole) | Electron-neutral (Benzene) |
| Steric Environment | Unhindered | Unhindered |
| Reactivity Rank | Primary (1st) | Secondary (2nd) |
| Preferred Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ / S-Phos (requires forcing) |
Experimental Insight: Under standard Suzuki conditions (mild base, 80°C), C3-coupling occurs exclusively . The C5-bromide remains intact, allowing for a sequential "one-pot, two-step" diversification.[2]
-
Note: If the goal is C5 functionalization first, one must use 5-bromo-3-iodo-1H-indazole (exploiting I > Br) or block C3.[2]
Case Study B: 3,6-Dibromo-1H-indazole
Similar to the 3,5-isomer, but often used to access different binding pockets in enzymes.[2]
| Feature | C3-Bromine | C6-Bromine |
| Reactivity Rank | Primary (1st) | Secondary (2nd) |
| Selectivity Ratio | > 20:1 (C3:C6) | N/A |
Strategic Recommendation: For absolute regiocontrol, many process chemists substitute 3,6-dibromoindazole with 6-bromo-3-iodo-1H-indazole .[2] The C3-Iodine undergoes oxidative addition significantly faster than C6-Bromine, enabling coupling at room temperature with lower catalyst loading.[2]
Case Study C: 5,7-Dibromo-1H-indazole
A purely benzenoid competition.[2]
| Feature | C5-Bromine | C7-Bromine |
| Steric Environment | Exposed | Shielded by N1-R |
| Reactivity Rank | Primary (1st) | Secondary (2nd) |
| Mechanism | Steric Control | Requires forcing conditions |
Experimental Insight: Coupling at C7 is notoriously difficult in the presence of N1-bulky groups (e.g., N-THP, N-Boc).[2] To functionalize C7, it is often better to perform C-H activation on a C7-unsubstituted precursor or use a specific "small" protecting group (e.g., N-Me) with high temperature.[2]
Visualizing the Reactivity Landscape
The following diagram maps the decision logic for functionalizing di-bromo indazoles.
Caption: Decision tree for predicting the primary site of cross-coupling in di-bromo indazoles.
Experimental Protocols
Protocol A: C3-Selective Suzuki Coupling of 3,5-Dibromo-1H-indazole
Target: Selective formation of 3-aryl-5-bromo-1H-indazole.[2]
Reagents:
-
Substrate: 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)[2]
-
Boronic Acid: Phenylboronic acid (1.1 equiv)[2]
-
Solvent: 1,4-Dioxane (0.1 M concentration)[2]
Methodology:
-
Setup: Charge a reaction vial with the indazole substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).[2]
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ solution via syringe.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The C3-coupled product is typically less polar than the starting material.
Validation Criteria:
-
¹H NMR: Look for the disappearance of the distinct C3-Br signal (if applicable) or the shift of protons on the attached aryl ring.
-
Regio-confirmation: NOESY correlation between the new aryl group and the N1-protecting group (THP) confirms C3 substitution.
Protocol B: Sequential One-Pot Coupling (3,6-Dibromo System)
Target: 3-Aryl-6-Heteroaryl-1H-indazole.[2]
Methodology:
-
Step 1 (C3): React 3,6-dibromoindazole with Boronic Acid A (1.05 equiv) using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ in DME/H₂O at 80°C.
-
Step 2 (C6): Once Step 1 is complete (TLC check), add Boronic Acid B (1.5 equiv), fresh Pd catalyst (2 mol%), and raise temperature to 100–110°C .
-
Why it works: The C3 position is electronically activated, reacting at lower energy. The C6 position requires higher thermal energy and excess boronate to overcome the higher activation barrier of the aryl bromide.
References
-
RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.[4][5] Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Retrieved from [Link]
-
MDPI. (2023).[2] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Retrieved from [Link][2]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 3,4-Dibromo-6-chloro-1H-indazole: A Comparative Efficacy Analysis
For researchers, medicinal chemists, and professionals in drug development, the functionalization of complex heterocyclic scaffolds is a cornerstone of innovation. The 3,4-dibromo-6-chloro-1H-indazole core represents a particularly valuable, yet challenging, substrate. Its three distinct halogen atoms offer multiple points for diversification, but also demand a nuanced understanding of catalytic systems to achieve desired regioselectivity and efficiency. This guide provides an in-depth, data-driven comparison of various palladium catalysts for the cross-coupling of this versatile building block, moving beyond a simple recitation of protocols to explain the underlying principles that govern catalyst efficacy.
The Strategic Importance of this compound
The indazole motif is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The strategic placement of three halogens on the this compound scaffold opens a gateway to a diverse chemical space. The differential reactivity of the C-Br and C-Cl bonds, as well as the distinct electronic environments of the C3 and C4 positions, allows for sequential and site-selective functionalization. This capability is paramount in constructing libraries of complex molecules for structure-activity relationship (SAR) studies.
The Heart of the Matter: The Palladium Catalyst System
Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation. The choice of the palladium source and, critically, the associated ligands, dictates the success of these transformations. The ligand sphere around the palladium center influences its electronic properties and steric environment, which in turn affects the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds. The choice of catalyst is crucial for achieving high yields, especially with polyhalogenated substrates where catalyst deactivation or side reactions can be problematic.
Comparative Efficacy of Palladium Catalysts for Suzuki Coupling on a Bromo-Indazole Scaffold
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 2 | 70 |
| Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | 2 | 45 |
| Pd(OAc)₂ | K₂CO₃ | DME | 80 | 2 | 20 |
Data adapted from a study on 5-bromo-1-ethyl-1H-indazole.[1]
Analysis and Causality:
-
Pd(dppf)Cl₂ as the Catalyst of Choice: The data clearly indicates that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the most effective catalyst for this transformation, affording a near-quantitative yield in a short reaction time.[1] The dppf ligand's wide bite angle and electron-rich nature are known to stabilize the Pd(0) active species and promote the reductive elimination step.
-
Performance of Other Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a commonly used catalyst, provided a respectable yield but was significantly outperformed by Pd(dppf)Cl₂.[1] The lower efficacy of bis(tricyclohexylphosphine)palladium (Pd(PCy₃)₂) and palladium(II) acetate (Pd(OAc)₂) suggests that for this class of substrate, a pre-formed catalyst with a specific chelating ligand is superior to in-situ generated catalysts or those with simple phosphine ligands.[1]
Regioselectivity Considerations: For this compound, the C3-Br bond is generally more reactive than the C4-Br bond in Suzuki couplings due to electronic effects. The C-Cl bond is the least reactive. By carefully selecting the catalyst and reaction conditions, selective coupling at the C3 position can be achieved.
Experimental Protocol: Suzuki-Miyaura Coupling at the C3 Position
This protocol is based on the optimized conditions for a bromo-indazole substrate.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and anhydrous, degassed dimethoxyethane (DME) (10 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The choice of ligand is paramount and is often tailored to the specific class of amine being coupled.
Catalyst and Ligand Selection for Amination of Dihalo-Indazoles
Direct comparative studies on this compound are scarce. However, extensive research on the Buchwald-Hartwig amination of halo-heterocycles provides a strong basis for catalyst selection. For challenging substrates, modern palladacycle precatalysts (e.g., G3 or G4) with bulky, electron-rich biarylphosphine ligands are often superior to traditional Pd(OAc)₂ or Pd₂(dba)₃ systems.
| Catalyst System | Amine Type | Base | Solvent | General Efficacy |
| Pd₂(dba)₃ / Xantphos | Primary & Secondary Amines | Cs₂CO₃ | Dioxane | High |
| Pd(OAc)₂ / BINAP | Primary & Secondary Amines | NaOtBu | Toluene | Moderate to High |
| XPhos Pd G3 | Primary Amines | NaOtBu | Toluene | Very High |
| RuPhos Pd G3 | Secondary Amines | LHMDS | Toluene | Very High |
Analysis and Causality:
-
The Role of Bulky Ligands: Ligands like XPhos and RuPhos possess bulky biaryl scaffolds that promote the reductive elimination of the C-N bond, which is often the rate-limiting step. These ligands also stabilize the monomeric Pd(0) species, preventing catalyst decomposition.
-
Precatalyst Advantage: Palladacycle precatalysts like the G3 and G4 systems are designed to cleanly and efficiently generate the active LPd(0) catalyst in situ upon exposure to a base. This leads to more reproducible results and often allows for lower catalyst loadings.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate its coordination to the palladium center. The choice of base can be critical and substrate-dependent.
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on modern best practices for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the appropriate palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vial and heat to 100 °C with stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes. The reaction is typically cocatalyzed by copper(I), although copper-free methods have been developed.
Comparing Palladium Catalysts for Sonogashira Coupling
For the Sonogashira coupling of aryl halides, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most commonly employed catalysts.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yields |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF/THF | RT - 55 °C | 90-97% |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/THF | RT - 100 °C | ~97% |
| Pd/C | CuI | Et₃N | DMF | 100 °C | High |
Yields are generalized for standard substrates like iodobenzene.[2]
Analysis and Causality:
-
Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: Both are highly effective and widely used. PdCl₂(PPh₃)₂ is often preferred due to its greater air stability compared to the Pd(0) source Pd(PPh₃)₄.
-
The Role of Copper(I): The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. This accelerates the catalytic cycle.
-
Regioselectivity: Similar to the Suzuki coupling, the C3-Br position of this compound is expected to be more reactive in the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol is a standard procedure for Sonogashira couplings.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon or nitrogen.
-
Solvent, Base, and Alkyne Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol), followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at room temperature or heat as required.
-
Monitoring and Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite, wash with THF, and concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography.
Heck Reaction: Alkenylation of the Indazole Core
The Heck reaction couples aryl halides with alkenes. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.
Catalyst Considerations for the Heck Reaction
For the Heck reaction, phosphine-free catalyst systems or those with specific ligands are often employed.
| Catalyst System | Base | Solvent | Temperature (°C) | General Efficacy |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-120 | Good |
| Pd(OAc)₂ (ligandless) | K₂CO₃ | DMAc | 120-140 | Substrate dependent |
| Pd/C | Et₃N | Toluene | 100 | Moderate |
Analysis and Causality:
-
Ligand Effects: In the Heck reaction, the choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, coupling typically occurs at the less substituted carbon.
-
Phosphine-Free Conditions: In some cases, particularly with more reactive aryl iodides or bromides, the Heck reaction can proceed efficiently without the need for phosphine ligands.
-
Regioselectivity with this compound: The C3-Br is the most likely site of reaction. Achieving selectivity over the C4-Br can be challenging and may require careful optimization of reaction conditions.
Experimental Protocol: Heck Reaction
This is a general protocol for a Heck reaction.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and triethylamine (1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat to 100 °C.
-
Monitoring and Workup: After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Catalyst Selection Workflow
Caption: Decision workflow for selecting a palladium catalyst system.
Conclusion
The selective functionalization of this compound is a challenging yet rewarding endeavor that provides access to novel chemical entities with high potential in drug discovery. While a one-size-fits-all catalyst does not exist, a clear understanding of the principles governing catalyst efficacy allows for rational selection. For Suzuki couplings, Pd(dppf)Cl₂ demonstrates superior performance on similar bromo-indazole scaffolds. In Buchwald-Hartwig aminations, modern palladacycle precatalysts with bulky biarylphosphine ligands are the catalysts of choice. For Sonogashira and Heck reactions, traditional catalysts like PdCl₂(PPh₃)₂ and Pd(OAc)₂/PPh₃ , respectively, remain reliable starting points. The experimental data and protocols provided in this guide serve as a robust foundation for researchers to successfully navigate the complexities of cross-coupling reactions on this valuable substrate.
References
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3,4-Dibromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a potential therapeutic agent are built. The compound 3,4-Dibromo-6-chloro-1H-indazole, a halogenated heterocyclic molecule, serves as a critical building block in the synthesis of various biologically active compounds.[1] Its intricate structure, featuring multiple halogen substituents, presents unique challenges and necessitates a multi-faceted analytical approach to ensure its purity.
This guide provides an in-depth comparison of key analytical techniques for the comprehensive purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to make informed decisions in their quality control workflows.
The Orthogonal Approach: A Strategy for Comprehensive Purity Profiling
A single analytical technique is rarely sufficient to definitively determine the purity of a complex organic molecule. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, provides a more complete and trustworthy purity profile. For this compound, a combination of chromatographic and spectroscopic techniques is paramount.
Section 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy - The Gold Standard for Absolute Purity
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte itself.[2] This is particularly advantageous for novel or custom-synthesized compounds where a certified reference material may not be available.
Why qNMR is a Superior Choice for this Molecule:
-
Absolute Quantification: It provides a direct measure of the mass fraction of the analyte.
-
Structural Confirmation: Simultaneously confirms the identity of the compound.
-
Impurity Detection: Can identify and quantify both proton-containing organic impurities and residual solvents.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial. The mass should be recorded to at least 0.01 mg.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) to dissolve both the sample and the internal standard completely.
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T₁ (The longest spin-lattice relaxation time of the protons of interest, typically 30-60 seconds to ensure full relaxation).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): ≥ 16 (to ensure a good signal-to-noise ratio).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data: qNMR Purity Assessment
| Sample ID | Analyte Signal (ppm) | Internal Standard Signal (ppm) | Calculated Purity (%) | Potential Impurities Detected |
| Synthesized Batch A | 7.8 (s, 1H), 7.5 (s, 1H) | 6.0 (s, 2H, Maleic Anhydride) | 98.5 | Residual ethyl acetate (2.05 ppm) |
| High-Purity Standard | 7.8 (s, 1H), 7.5 (s, 1H) | 6.0 (s, 2H, Maleic Anhydride) | >99.8 | Not detected |
| Competitor Product X | 7.8 (s, 1H), 7.5 (s, 1H) | 6.0 (s, 2H, Maleic Anhydride) | 97.2 | Unidentified aromatic signals |
Section 2: High-Performance Liquid Chromatography (HPLC) - Resolving Impurities
Reversed-phase HPLC (RP-HPLC) is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power for a wide range of organic molecules.[3] For this compound, HPLC is crucial for detecting and quantifying non-protonated impurities or those with overlapping signals in the NMR spectrum.
The Rationale for HPLC in Purity Assessment:
-
High Resolution: Capable of separating structurally similar impurities from the main compound.
-
Sensitivity: UV detection allows for the detection of impurities at low levels.
-
Orthogonality to NMR: Provides complementary information on purity.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
Comparative Data: HPLC Purity Analysis
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity Peaks (RT, Area %) |
| Synthesized Batch A | 8.5 | 98.7 | 5.2 min, 0.8%; 9.1 min, 0.5% |
| High-Purity Standard | 8.5 | >99.9 | Not detected |
| Competitor Product X | 8.5 | 97.5 | 6.3 min, 1.5%; 7.8 min, 1.0% |
Section 3: Mass Spectrometry (MS) - Molecular Weight and Structural Confirmation
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in the structural elucidation of unknown impurities. The presence of bromine and chlorine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum, providing a high degree of confidence in its identification.
The Role of Mass Spectrometry:
-
Molecular Weight Confirmation: Verifies the molecular formula of the target compound.
-
Isotopic Pattern Analysis: The unique isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a fingerprint for halogenated compounds.
-
Impurity Identification: Can provide the molecular weight of impurities, aiding in their structural identification.
Experimental Protocol: Mass Spectrometry
-
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution mass analysis.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of the molecular ion.
-
Observe the full scan spectrum to identify the molecular ion cluster and any impurity peaks.
-
Comparative Data: Mass Spectrometry Analysis
| Sample ID | Observed Molecular Ion [M+H]⁺ (m/z) | Expected Molecular Ion [M+H]⁺ (m/z) | Isotopic Pattern | Key Fragment Ions (m/z) |
| Synthesized Batch A | 308.84, 310.84, 312.84 | 308.84 | Matches theoretical pattern for C₇H₄Br₂ClN₂ | 230.9 (loss of Br) |
| High-Purity Standard | 308.84, 310.84, 312.84 | 308.84 | Matches theoretical pattern for C₇H₄Br₂ClN₂ | 230.9 (loss of Br) |
| Competitor Product X | 308.84, 310.84, 312.84 | 308.84 | Matches theoretical pattern for C₇H₄Br₂ClN₂ | 230.9 (loss of Br), 273.9 (potential impurity) |
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] For this compound, FTIR can confirm the presence of key structural features and detect impurities with different functional groups.
The Utility of FTIR in Purity Assessment:
-
Functional Group Confirmation: Verifies the presence of N-H, C=C (aromatic), and C-halogen bonds.
-
Detection of Gross Impurities: Can indicate the presence of starting materials or byproducts with distinct functional groups (e.g., -OH, C=O).
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Comparative Data: FTIR Analysis
| Sample ID | Key Absorption Bands (cm⁻¹) | Interpretation |
| Synthesized Batch A | ~3100 (N-H stretch), ~1600, 1450 (C=C aromatic stretch), ~800-600 (C-Br, C-Cl stretch) | Consistent with the structure of this compound |
| High-Purity Standard | ~3100 (N-H stretch), ~1600, 1450 (C=C aromatic stretch), ~800-600 (C-Br, C-Cl stretch) | Clean spectrum, consistent with the expected structure |
| Competitor Product X | ~3100 (N-H stretch), ~1600, 1450 (C=C aromatic stretch), ~800-600 (C-Br, C-Cl stretch), weak band at ~1700 (C=O) | Suggests a potential carbonyl-containing impurity |
Visualization of the Purity Assessment Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
Troubleshooting Out-of-Specification Purity Results
Caption: Decision tree for troubleshooting out-of-specification purity results.
Conclusion
The purity assessment of a complex synthetic intermediate like this compound demands a rigorous, multi-faceted analytical strategy. By integrating the absolute quantification power of qNMR, the high-resolution separation of HPLC, the definitive molecular weight and isotopic information from mass spectrometry, and the functional group confirmation from FTIR, researchers can establish a comprehensive and trustworthy purity profile. This orthogonal approach not only ensures the quality of the intermediate but also provides a solid foundation for the subsequent stages of drug discovery and development, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The validation of these analytical methods in accordance with guidelines such as ICH Q2(R1) is a critical step in ensuring the reliability of the data generated.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(23), 10377–10393.
- Gomez, J., et al. (2021). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 26(11), 3245.
- Hazare, R. (2017). HPLC technology for estimation of single max impurity, common halogen impurity, unspecified impurity associated with detectable impurity, invention discloses for new pharmacopeial standards-setting of a drug product.
-
PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. [Link]
- Dev, M., & Mukadam, M. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 21(01), 243-249.
- Asad, N., et al. (2024).
- Khan, I., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(34), 20864-20888.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1367–1376.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). Molecules, 25(24), 5943.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Sources
Navigating the Terrain of Electrophilic Bromination on Chloro-Indazoles: A Guide to Regioselectivity
The indazole core is a cornerstone in modern medicinal chemistry, integral to the architecture of numerous therapeutic agents. The functionalization of this scaffold, particularly through halogenation, is a pivotal step in the synthesis of novel drug candidates. The introduction of a bromine atom, a versatile handle for further chemical transformations, is of particular interest. However, when the indazole ring is already substituted with a chlorine atom, the path of electrophilic bromination becomes a complex interplay of directing effects, often leading to a mixture of regioisomers. This guide provides a comprehensive evaluation of the regioselectivity of bromination on various chloro-indazole isomers, offering a comparative analysis of different synthetic strategies supported by experimental data. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework for these critical reactions, enabling more efficient and targeted synthesis.
The Interplay of Directing Effects in Chloro-Indazole Bromination
The regiochemical outcome of electrophilic aromatic substitution on a substituted indazole is governed by a confluence of electronic and steric factors. The indazole nucleus itself possesses a distinct electronic landscape: the pyrazole ring is generally electron-deficient, while the fused benzene ring is comparatively electron-rich. The nitrogen atoms in the pyrazole ring exert a significant directing influence. Concurrently, the chlorine substituent, a deactivating ortho-para director, imposes its own electronic will on the benzene ring. The ultimate position of bromination is therefore a result of the dominant directing effect, which can be modulated by the choice of brominating agent and reaction conditions.
A Comparative Analysis of Bromination Strategies for Chloro-Indazole Isomers
The regioselectivity of bromination is highly dependent on the position of the chlorine atom on the indazole ring. Below, we compare the outcomes of bromination on different chloro-indazole isomers, drawing upon established experimental findings.
Bromination of 5-Chloro-1H-indazole and 6-Chloro-1H-indazole: A Clear Preference for C3
For 5-chloro- and 6-chloro-1H-indazoles, electrophilic bromination exhibits a strong and predictable preference for the C3 position of the pyrazole ring. This is a consequence of the C3 position being the most nucleophilic carbon in the indazole system, thus the most susceptible to electrophilic attack.
Table 1: Regioselectivity of Bromination on 5-Chloro- and 6-Chloro-1H-indazoles
| Substrate | Brominating Agent | Reaction Conditions | Major Product | Yield (%) |
| 5-Chloro-1H-indazole | N-Bromosuccinimide (NBS) | Dichloromethane, Room Temp. | 3-Bromo-5-chloro-1H-indazole | 94% |
| 6-Chloro-1H-indazole | Bromine (Br₂) | 2M Sodium Hydroxide | 3-Bromo-6-chloro-1H-indazole | 44% |
Key Insights:
-
The directing effect of the pyrazole ring's nitrogen atoms decisively guides the incoming electrophile to the C3 position in these isomers.
-
Both N-Bromosuccinimide (NBS) and elemental bromine can be employed to achieve this transformation, with NBS often providing higher yields and milder reaction conditions.
Bromination of 4-Chloro-Indazoles: A More Complex Regiochemical Landscape
In contrast to the 5- and 6-chloro isomers, the bromination of 4-chloro-indazoles is a more intricate affair. The proximity of the chlorine atom to the pyrazole ring leads to a more competitive interplay of directing effects, and the presence of other substituents can dramatically alter the regiochemical outcome.
Direct bromination of an unsubstituted 4-chloro-1H-indazole is not well-documented to proceed with high selectivity. However, the introduction of other functional groups can steer the bromination to specific positions. For instance, the direct bromination of 4-chloro-1H-indazol-3-amine with NBS has been reported to yield an "undesired regioisomer," suggesting that substitution on the benzene ring can occur.[1]
A more controlled approach involves the functionalization of a pre-brominated aniline precursor. For example, the bromination of 4-chloro-2-fluoroaniline with NBS proceeds with high regioselectivity to place the bromine atom ortho to the strongly directing amino group, which can then be cyclized to form a 4-bromo-6-chloro-1H-indazole.
Furthermore, recent studies have demonstrated that under specific conditions, regioselective bromination at the C7 position of 4-substituted-1H-indazoles can be achieved using NBS.[2] This provides a valuable synthetic route to functionalization on the benzene portion of the indazole core.
Table 2: Examples of Regioselective Bromination in the 4-Chloro-Indazole System
| Substrate/Precursor | Brominating Agent | Key Directing Influence | Major Product |
| 4-Chloro-1H-indazol-3-amine | N-Bromosuccinimide (NBS) | Amino group at C3 | Undesired regioisomer (Benzene ring bromination) |
| 4-Chloro-2-fluoroaniline | N-Bromosuccinimide (NBS) | Amino group (ortho-directing) | 2-Bromo-4-chloro-6-fluoroaniline |
| 4-Substituted-1H-indazoles | N-Bromosuccinimide (NBS) | Reaction conditions favoring C7 attack | 7-Bromo-4-substituted-1H-indazoles |
Bromination of 7-Chloro-1H-indazole: The Challenge of the C7 Position
The C7 position of the indazole ring is known to have low reactivity towards electrophilic substitution.[3] Consequently, direct bromination of 7-chloro-1H-indazole is expected to be challenging and likely to favor substitution at the more activated C3 position. While specific experimental data for the direct bromination of unsubstituted 7-chloro-1H-indazole is scarce, the synthesis of 3-bromo-7-iodo-1H-indazole has been reported, proceeding through a multi-step sequence rather than direct bromination of a 7-halo-indazole.
Mechanistic Rationale and Predictive Framework
The observed regioselectivity can be rationalized by considering the stability of the Wheland intermediate formed upon electrophilic attack.
Figure 1: A schematic representation of the electrophilic bromination of chloro-indazoles and the key factors governing the regiochemical outcome.
For 5- and 6-chloro-indazoles, attack at C3 leads to a more stable intermediate where the positive charge can be delocalized onto the nitrogen atoms of the pyrazole ring without significantly disrupting the aromaticity of the benzene ring. In the case of 4-chloro-indazoles, the inductive effect of the C4-chloro group deactivates the adjacent C5 position, and steric hindrance may also play a role, making C3 and potentially C7 more accessible. The directing effect of other substituents, particularly strong activating groups like amines, can override the inherent preferences of the chloro-indazole core.
Experimental Protocols
General Procedure for the C3-Bromination of 5-Chloro-1H-indazole
-
Dissolution: In a round-bottom flask, dissolve 5-chloro-1H-indazole (1.0 eq) in dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford 3-bromo-5-chloro-1H-indazole.
Figure 2: A step-by-step workflow for the synthesis of 3-bromo-5-chloro-1H-indazole.
Conclusion
The regioselective bromination of chloro-indazoles is a nuanced process that demands a careful consideration of the substrate's isomeric form and the presence of other functional groups. While a strong preference for C3 bromination is observed for 5- and 6-chloro-1H-indazoles, the landscape for 4-chloro-indazoles is significantly more complex, offering opportunities for selective C7 functionalization under specific conditions. For 7-chloro-1H-indazole, the inherent low reactivity of the C7 position suggests that C3 bromination is the more probable outcome. By understanding the fundamental principles of electrophilic aromatic substitution as applied to this important heterocyclic system, researchers can more effectively design and execute synthetic strategies to access a diverse range of functionalized indazoles for the advancement of drug discovery.
References
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]
-
Bollacke, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from [Link]
-
SpiroChem. (n.d.). 3-Bromo-7-iodo-1H-indazole. Retrieved from [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4565-4571. Available from: [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
Safety Operating Guide
3,4-Dibromo-6-chloro-1H-indazole proper disposal procedures
Emergency Overview & Operational Directive
Compound Identity: 3,4-Dibromo-6-chloro-1H-indazole CAS Number: 887568-34-5 Chemical Class: Halogenated Indazole Derivative Physical State: Solid (Powder)[1][2]
Core Directive: This compound is a halogenated organic substance.[1][3] Under no circumstances should it be disposed of via sanitary sewer systems (sink drains) or regular trash.[1][4] The presence of bromine and chlorine atoms renders this molecule resistant to standard biological degradation and poses significant environmental toxicity risks.[1]
Disposal Standard: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste management facility.[1] All laboratory protocols must aim to segregate this waste into "Halogenated Organic" streams to ensure compliance with RCRA (USA) or REACH/CLP (EU) regulations.[1]
Hazard Characterization & Safety Profile
Before initiating disposal, you must validate the safety profile to select the correct Personal Protective Equipment (PPE).[1]
GHS Classification (Derived from Analogous Halogenated Indazoles):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful)[1][5]
-
Skin/Eye Irritation: Category 2 (Irritant)[1]
-
STOT-SE: Category 3 (Respiratory Irritation)[1]
Required PPE for Disposal Operations:
-
Respiratory: N95 (minimum) or P100 particulate respirator if handling open powder.[1] Use a fume hood for all transfers.[1]
-
Dermal: Nitrile gloves (Double gloving recommended: 0.11mm minimum thickness).[1]
-
Ocular: Chemical safety goggles (ANSI Z87.1).[1]
Waste Classification & Segregation Strategy
Proper segregation is the linchpin of cost-effective and safe disposal.[1] Mixing halogenated waste with non-halogenated solvents significantly increases disposal costs and can create incompatible reaction mixtures.[1]
Waste Stream Decision Matrix
| Waste State | Classification | Container Labeling |
| Pure Solid | Hazardous Waste (Solid), Toxic | "Solid Waste: this compound - Toxic/Irritant" |
| Solution (Organic) | Halogenated Solvent Waste | "Halogenated Waste: Contains [Solvent Name] + Indazole Derivative" |
| Solution (Aqueous) | Aqueous Toxic Waste | "Aqueous Waste: Toxic - Do Not Drain" |
| Contaminated Debris | Hazardous Solid Debris | "Solid Debris: Contaminated with Halogenated Organics" |
Critical Note: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must now be classified and disposed of as Halogenated Waste due to the solute.[1]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Transfer: Inside a chemical fume hood, transfer the solid using a chemically inert spatula.[1] Avoid generating dust.[1][5][6]
-
Labeling: Affix a hazardous waste tag immediately.[1][3] Explicitly write "Halogenated Organic Solid."
-
Secondary Containment: Place the sealed container into a secondary bin to capture potential leaks during transport to the central accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put acetone-based mixtures in certain plastics for long periods, though HDPE is generally safe).[1]
-
Segregation: Pour into the Halogenated Waste carboy.
-
Log Entry: Record the volume and approximate concentration of the indazole on the waste log sheet attached to the carboy.
Scenario C: Spill Cleanup Procedure
-
Dry Spill: Do not dry sweep if dust generation is likely.[1][5] Use a HEPA vacuum or wet the powder slightly with an inert solvent (like heptane) to create a paste, then wipe up.[1]
-
Wet Spill: Absorb with vermiculite or chem-pads.[1]
-
Disposal: Place all cleanup materials into a clear heavy-duty plastic bag, seal it, and tag it as "Hazardous Waste - Debris."
Operational Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision logic for segregating and packaging halogenated indazole waste streams.
Technical Rationale & Regulatory Context
Why Incineration? Halogenated aromatics like this compound possess high thermal stability.[1] Low-temperature disposal or landfilling can lead to leaching into groundwater.[1] High-temperature incineration (typically >1100°C) with rapid quenching is required to break the Carbon-Halogen bonds and prevent the de novo synthesis of dioxins and furans [1].[1]
Regulatory Compliance (RCRA): While this specific CAS may not be a "Listed Waste" (P or U list) under 40 CFR Part 261, it exhibits the Characteristic of Toxicity and must be managed as hazardous waste.[1] Generators are legally responsible for "cradle-to-grave" management of this chemical [2].[1]
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustion Guidance.[1] Available at: [Link][1]
-
PubChem. 4-Bromo-6-chloro-1H-indazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
